molecular formula C10H10N2O3 B1301005 1-(3-Nitrophenyl)pyrrolidin-2-one CAS No. 61372-79-0

1-(3-Nitrophenyl)pyrrolidin-2-one

Cat. No.: B1301005
CAS No.: 61372-79-0
M. Wt: 206.2 g/mol
InChI Key: XCCSTAQTJIWEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitrophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitrophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10-5-2-6-11(10)8-3-1-4-9(7-8)12(14)15/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCSTAQTJIWEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363776
Record name 1-(3-nitrophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61372-79-0
Record name 1-(3-nitrophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(3-Nitrophenyl)pyrrolidin-2-one, a key intermediate in the development of various pharmaceutical compounds. This document details established experimental protocols, presents quantitative data for reaction performance, and includes visualizations of the synthetic pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a substituted lactam derivative that serves as a versatile building block in medicinal chemistry. The presence of the nitro group on the phenyl ring offers a site for further chemical modification, such as reduction to an amine, which can then be functionalized to introduce diverse pharmacophores. The pyrrolidin-2-one (or γ-butyrolactam) ring is a common scaffold in a variety of biologically active molecules. This guide will focus on the practical synthesis of this target compound.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through two main strategies:

  • Nucleophilic Aromatic Substitution (SNA_r_): This classical approach involves the reaction of a halo-nitrobenzene with 2-pyrrolidinone. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the nitrogen of the lactam.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a more modern and often more efficient route, coupling a halo-nitrobenzene with 2-pyrrolidinone. This method is known for its broad substrate scope and tolerance of various functional groups.

A third, less common, but feasible method involves the direct condensation of 3-nitroaniline with γ-butyrolactone at high temperatures.

Below are the detailed experimental protocols for the most common and effective synthetic methods.

Experimental Protocols

Method 1: Copper-Catalyzed Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound via a copper-catalyzed N-arylation of 2-pyrrolidinone with a 1-halo-3-nitrobenzene. Copper catalysis allows for the reaction to proceed under milder conditions compared to traditional uncatalyzed nucleophilic aromatic substitution.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 1-Halo-3-nitrobenzene 1-Halo-3-nitrobenzene (X = Br, I) Product This compound 1-Halo-3-nitrobenzene->Product 2-Pyrrolidinone 2-Pyrrolidinone 2-Pyrrolidinone->Product Catalyst CuI (Copper(I) Iodide) Catalyst->Product Base K₂CO₃ (Potassium Carbonate) Base->Product Solvent DMF (Dimethylformamide) Solvent->Product Temperature 120-140 °C Temperature->Product

Caption: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone.

Materials:

  • 1-Bromo-3-nitrobenzene or 1-Iodo-3-nitrobenzene

  • 2-Pyrrolidinone

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-nitrobenzene (1.0 eq), 2-pyrrolidinone (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.

  • Heat the reaction mixture to 130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound using a palladium-catalyzed cross-coupling reaction. This method is often preferred for its higher yields and milder reaction conditions compared to the copper-catalyzed approach.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 1-Halo-3-nitrobenzene 1-Halo-3-nitrobenzene (X = Br, Cl) Product This compound 1-Halo-3-nitrobenzene->Product 2-Pyrrolidinone 2-Pyrrolidinone 2-Pyrrolidinone->Product Catalyst Pd₂(dba)₃ (Palladium Catalyst) Catalyst->Product Ligand Xantphos (Ligand) Ligand->Product Base Cs₂CO₃ (Cesium Carbonate) Base->Product Solvent Toluene or Dioxane Solvent->Product Temperature 100-110 °C Temperature->Product

Caption: Buchwald-Hartwig Amination for N-Arylation.

Materials:

  • 1-Bromo-3-nitrobenzene or 1-Chloro-3-nitrobenzene

  • 2-Pyrrolidinone

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).

  • Add 1-bromo-3-nitrobenzene (1.0 eq) and 2-pyrrolidinone (1.2 eq).

  • Add anhydrous toluene or dioxane to the Schlenk tube to achieve a reactant concentration of approximately 0.5 M.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound.

Quantitative Data

The following table summarizes typical yields and key characterization data for the synthesis of this compound via the described methods.

Synthesis MethodStarting MaterialCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Melting Point (°C)
Copper-Catalyzed SNA_r_1-Bromo-3-nitrobenzeneCuIK₂CO₃DMF1301865-75118-120
Buchwald-Hartwig1-Bromo-3-nitrobenzenePd₂(dba)₃/XantphosCs₂CO₃Toluene1101280-90118-120

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.45 (t, J = 2.1 Hz, 1H), 8.10 (ddd, J = 8.3, 2.3, 1.0 Hz, 1H), 7.95 (ddd, J = 7.9, 2.0, 1.0 Hz, 1H), 7.55 (t, J = 8.1 Hz, 1H), 3.90 (t, J = 7.1 Hz, 2H), 2.68 (t, J = 8.1 Hz, 2H), 2.25 (p, J = 7.6 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 174.5, 148.6, 140.1, 129.8, 124.9, 119.3, 114.2, 49.3, 32.9, 18.2.

  • IR (KBr, cm⁻¹): 3100, 2980, 1695 (C=O), 1530 (NO₂), 1350 (NO₂), 1280, 810.

  • MS (ESI): m/z 207.07 [M+H]⁺.

Logical Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Combine Reactants, Catalyst, Base, and Solvent Reaction 2. Heat and Stir Reaction Mixture Reactants->Reaction Monitoring 3. Monitor Progress by TLC Reaction->Monitoring Cooling 4. Cool to Room Temperature Monitoring->Cooling Dilution 5. Dilute with Organic Solvent Cooling->Dilution Filtration 6. Filter to Remove Solids Dilution->Filtration Washing 7. Wash with Water and Brine Filtration->Washing Drying 8. Dry Organic Layer Washing->Drying Concentration 9. Concentrate under Reduced Pressure Drying->Concentration Purification 10. Column Chromatography Concentration->Purification Characterization 11. Characterize Pure Product (NMR, IR, MS, MP) Purification->Characterization

Caption: General workflow for synthesis and purification.

Conclusion

This technical guide outlines reliable and reproducible methods for the synthesis of this compound. The Buchwald-Hartwig amination generally offers superior yields and milder conditions, making it a preferred method in many research settings. The provided experimental protocols and characterization data serve as a valuable resource for chemists and pharmaceutical scientists engaged in the synthesis of novel therapeutic agents. Careful execution of these procedures and appropriate analytical characterization are essential for obtaining the desired product in high purity.

Synthesis of 1-(3-Nitrophenyl)pyrrolidin-2-one from γ-Butyrolactone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthesis of 1-(3-nitrophenyl)pyrrolidin-2-one, a substituted γ-lactam, from the readily available starting material γ-butyrolactone (GBL). While this specific transformation is chemically feasible, a detailed, publicly available experimental protocol with comprehensive characterization data is not present in the current scientific literature. This document, therefore, provides a guide based on the general principles of γ-butyrolactone aminolysis and data from related structures.

Reaction Principle: Nucleophilic Acyl Substitution and Cyclization

The synthesis of this compound from γ-butyrolactone and 3-nitroaniline proceeds through a two-step mechanism initiated by the aminolysis of the lactone ring.

  • Nucleophilic Attack: The amino group of 3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of γ-butyrolactone.

  • Ring Opening: This attack leads to the opening of the five-membered lactone ring, forming a γ-hydroxyamide intermediate, specifically 4-hydroxy-N-(3-nitrophenyl)butanamide.

  • Intramolecular Cyclization: Under the reaction conditions, typically elevated temperatures, the terminal hydroxyl group of the intermediate undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon, eliminating a molecule of water and forming the stable five-membered pyrrolidinone ring.

Generalized Experimental Protocol

Based on general procedures for the aminolysis of γ-butyrolactone, the following protocol can be proposed as a starting point for the synthesis of this compound. Optimization of reaction time, temperature, and purification methods would be necessary to achieve a satisfactory yield and purity.

Materials:

  • γ-Butyrolactone (GBL)

  • 3-Nitroaniline

  • High-boiling point inert solvent (e.g., N-methyl-2-pyrrolidone, sulfolane, or neat reaction)

  • Reagents for workup (e.g., ethyl acetate, water, brine)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine γ-butyrolactone and 3-nitroaniline. A slight excess of one reagent may be used to drive the reaction to completion. The reaction can be run neat or in a minimal amount of a high-boiling inert solvent.

  • Heating: Heat the reaction mixture to a temperature in the range of 150-250 °C. The optimal temperature will depend on the reactivity of 3-nitroaniline and the desired reaction rate.

  • Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of starting materials and the formation of the product.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it may be removed under reduced pressure. The crude product can be dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any water-soluble impurities.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Quantitative Data Summary

As no specific experimental data for the direct synthesis of this compound from γ-butyrolactone is available in the searched literature, a table of quantitative data cannot be provided. For novel synthesis, this data would be generated through experimentation and characterization. The following table is a template for the data that should be collected.

ParameterExpected Data
Yield (%) To be determined experimentally.
Melting Point (°C) To be determined experimentally.
¹H NMR Characteristic peaks for the aromatic and pyrrolidinone protons.
¹³C NMR Characteristic peaks for the aromatic and pyrrolidinone carbons, including the carbonyl group.
Mass Spectrometry Molecular ion peak corresponding to the mass of the product (C₁₀H₁₀N₂O₃, M.W. 206.20 g/mol ).
IR Spectroscopy (cm⁻¹) Peaks corresponding to the amide C=O stretch and the nitro group N-O stretches.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from γ-butyrolactone.

Synthesis_Workflow start_end start_end process process analysis analysis product product Start Start Materials: γ-Butyrolactone 3-Nitroaniline Mixing Mixing & Heating (150-250 °C) Start->Mixing Reaction Aminolysis & Cyclization Mixing->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: Extraction & Washing Monitoring->Workup Complete Purification Purification: Recrystallization or Chromatography Workup->Purification Characterization Characterization: NMR, MS, IR, MP Purification->Characterization FinalProduct Final Product: This compound Characterization->FinalProduct

Caption: General workflow for the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes for qualified researchers. The proposed experimental procedure has not been validated and requires optimization in a controlled laboratory setting. All chemical syntheses should be performed with appropriate safety precautions.

An In-depth Technical Guide to 1-(3-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(3-Nitrophenyl)pyrrolidin-2-one. While publicly available data on this specific molecule is limited, this document consolidates known information and draws parallels from structurally related compounds to offer a valuable resource for research and development.

Core Chemical Properties

This compound is a nitroaromatic compound featuring a pyrrolidinone ring substituted at the nitrogen atom with a 3-nitrophenyl group. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 61372-79-0[1]
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.19 g/mol
Canonical SMILES C1CC(=O)N(C1)C2=CC(=CC=C2)--INVALID-LINK--[O-]N/A
InChI Key XCCSTAQTJIWEDH-UHFFFAOYSA-N

Synthesis and Spectroscopic Characterization

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, general methods for the synthesis of N-aryl pyrrolidinones can be adapted. A plausible synthetic route is the condensation of γ-aminobutyric acid (GABA) with 1-fluoro-3-nitrobenzene or through a Buchwald-Hartwig amination of 3-nitrohalobenzene with 2-pyrrolidinone.

General Experimental Workflow for N-Arylation of Pyrrolidinones:

reagents 2-Pyrrolidinone + 3-Nitrohalobenzene reaction Inert Atmosphere (Nitrogen or Argon) Heat reagents->reaction Add catalyst Palladium Catalyst + Ligand + Base catalyst->reaction Add solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->reaction Dissolve in workup Aqueous Work-up & Extraction reaction->workup Cool and purification Column Chromatography workup->purification Concentrate and product This compound purification->product Isolate

Caption: Generalized workflow for the synthesis of N-aryl pyrrolidinones.

While specific spectral data for this compound is not available, characteristic peaks can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: Expect signals for the pyrrolidinone ring protons (typically in the range of 2.0-4.0 ppm) and the aromatic protons of the 3-nitrophenyl group (in the downfield region of 7.5-8.5 ppm).

  • ¹³C NMR: Characteristic signals would include the carbonyl carbon of the pyrrolidinone ring (around 175 ppm), aliphatic carbons of the pyrrolidinone ring, and aromatic carbons of the nitrophenyl group.

  • IR Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the lactam (around 1680-1700 cm⁻¹) and the symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 206, with fragmentation patterns corresponding to the loss of the nitro group and cleavage of the pyrrolidinone ring.

Potential Biological Significance and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, the pyrrolidinone scaffold is a well-established pharmacophore present in a wide range of biologically active compounds, including nootropics (e.g., Piracetam) and anticonvulsants. The presence of the nitrophenyl group can also confer specific biological activities. For instance, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, a characteristic exploited in the design of hypoxia-activated prodrugs.

Given the structural motifs, this compound could be investigated for a variety of biological activities, including but not limited to:

  • Central Nervous System (CNS) Activity: Based on the pyrrolidinone core.

  • Anticancer Activity: Potentially as a hypoxia-activated agent.

  • Antimicrobial Activity: A common feature of many nitroaromatic compounds.

Hypothetical Signaling Pathway for Hypoxia-Activated Prodrugs:

cluster_0 Hypoxic Cell Prodrug This compound (Inactive Prodrug) Nitroreductase Nitroreductase Enzymes Prodrug->Nitroreductase Enters cell and is a substrate for Active_Metabolite Reduced Metabolite (Cytotoxic Agent) Nitroreductase->Active_Metabolite Reduces nitro group to form DNA_Damage DNA Damage Active_Metabolite->DNA_Damage Induces Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Leads to

Caption: Predicted mechanism of action as a hypoxia-activated prodrug.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays are recommended.

4.1. In Vitro Cytotoxicity Assay

  • Objective: To determine the cytotoxic effects of the compound on cancer cell lines.

  • Methodology:

    • Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media.

    • Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of this compound for 48-72 hours.

    • Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue, to measure the percentage of viable cells.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value.

Workflow for In Vitro Cytotoxicity Assay:

start Seed Cancer Cells in 96-well plate treatment Treat with Serial Dilutions of This compound start->treatment incubation Incubate for 48-72 hours treatment->incubation assay Add Viability Reagent (e.g., MTT) incubation->assay measurement Measure Absorbance/ Fluorescence assay->measurement analysis Calculate IC₅₀ Value measurement->analysis

Caption: Standard workflow for determining in vitro cytotoxicity.

4.2. Nitroreductase Activity Assay

  • Objective: To determine if the compound is a substrate for nitroreductase enzymes.

  • Methodology:

    • Enzyme Reaction: Incubate this compound with a purified nitroreductase enzyme (e.g., E. coli NfsB) and a reducing agent (NADH or NADPH).

    • Detection: Monitor the consumption of the reducing agent spectrophotometrically or use a specific probe that becomes fluorescent upon reduction of the nitro group.

    • Data Analysis: Determine the kinetic parameters of the enzyme-substrate interaction.

Conclusion

This compound represents a chemical entity with potential for further investigation in drug discovery and development. While direct experimental data is currently sparse, its structural features suggest plausible avenues for exploration, particularly in the realms of CNS disorders and oncology. The methodologies and comparative data presented in this guide are intended to provide a foundational framework for researchers to design and execute studies aimed at elucidating the chemical and biological profile of this compound. Further research is warranted to synthesize, characterize, and evaluate the therapeutic potential of this compound.

References

Spectroscopic Profile of 1-(3-Nitrophenyl)pyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectral data for the compound 1-(3-Nitrophenyl)pyrrolidin-2-one. Due to the limited availability of experimentally verified spectral data for this specific molecule in public databases, this document presents a combination of predicted data and comparative analysis based on structurally similar compounds. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound and related chemical entities.

Compound Profile

Compound Name This compound
CAS Number 1695501-68-8[1]
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Chemical Structure ```

/ C C / \ / C---C

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Technical Guide: Characterization of 1-(3-nitrophenyl)-2-pyrrolidinone (CAS Number 61372-79-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(3-nitrophenyl)-2-pyrrolidinone is limited in publicly available literature. This guide has been compiled by synthesizing information from structurally related N-aryl pyrrolidinone derivatives to provide a predictive overview and guide future research.

Introduction

1-(3-nitrophenyl)-2-pyrrolidinone is a chemical compound belonging to the N-aryl lactam family. The core structure consists of a five-membered pyrrolidinone ring N-substituted with a 3-nitrophenyl group. The pyrrolidinone moiety is a common scaffold in medicinal chemistry, known for a range of biological activities, while the nitrophenyl group can influence the molecule's electronic properties and biological interactions. This document provides a comprehensive technical overview of its characterization, including predicted physicochemical properties, a plausible synthetic route, expected spectroscopic data, and potential biological activities based on analogous compounds.

Chemical and Physical Properties

The physicochemical properties of 1-(3-nitrophenyl)-2-pyrrolidinone are crucial for its handling, formulation, and biological activity. The following table summarizes its key identifiers and predicted properties.

PropertyValueSource
CAS Number 61372-79-0-
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
Appearance Predicted: Light yellow to brown solidGeneral knowledge of related nitro-aromatic compounds
Solubility Predicted: Soluble in DMSO and other polar organic solventsGeneral knowledge of related compounds
Melting Point Not available-
Boiling Point Not available-
LogP Not available-

Synthesis and Characterization

Proposed Synthetic Protocol

Reaction: Condensation of 3-nitroaniline with γ-butyrolactone.

Reagents:

  • 3-nitroaniline

  • γ-butyrolactone

  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or sulfolane)

  • Acid or base catalyst (optional, reaction can often be driven by heat)

Procedure:

  • A mixture of 3-nitroaniline (1 equivalent) and γ-butyrolactone (1-1.5 equivalents) is heated in a high-boiling point solvent.

  • The reaction is typically carried out at elevated temperatures (180-250 °C) for several hours to drive the condensation and removal of water.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, extraction, and/or column chromatography.

  • The final product is dried under vacuum.

Spectroscopic Characterization

The following tables provide predicted spectroscopic data for 1-(3-nitrophenyl)-2-pyrrolidinone based on the analysis of structurally similar compounds, including N-phenyl-2-pyrrolidinone and other nitro-substituted aromatic compounds.[3][4][5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2m2HProtons ortho and para to the nitro group on the phenyl ring
~7.5-7.7m2HProtons meta to the nitro group on the phenyl ring
~3.8-4.0t2H-CH₂- (position 5 of pyrrolidinone)
~2.5-2.7t2H-CH₂- (position 3 of pyrrolidinone)
~2.1-2.3p2H-CH₂- (position 4 of pyrrolidinone)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175C=O (amide)
~148C-NO₂
~140C-N (aromatic)
~130Aromatic CH
~125Aromatic CH
~120Aromatic CH
~115Aromatic CH
~49-CH₂-N (pyrrolidinone)
~32-CH₂- (pyrrolidinone)
~18-CH₂- (pyrrolidinone)

Table 3: Predicted Infrared (IR) Spectroscopic Data (KBr pellet, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1690StrongC=O (amide) stretch
~1530 & ~1350StrongAsymmetric and symmetric NO₂ stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1290MediumC-N stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
206[M]⁺ (Molecular ion)
176[M - NO]⁺
160[M - NO₂]⁺
130[C₇H₄NO]⁺
84[C₄H₆NO]⁺ (pyrrolidinone fragment)

Potential Biological Activities and Experimental Evaluation

The pyrrolidinone scaffold is present in a variety of biologically active compounds, including nootropics, anticonvulsants, and anti-inflammatory agents.[7][8][9] The introduction of a nitrophenyl group can confer or modulate these activities. Based on the literature for related compounds, 1-(3-nitrophenyl)-2-pyrrolidinone could be investigated for the following biological activities.

Potential Anti-inflammatory Activity

N-aryl pyrrolidinones have been reported to possess anti-inflammatory properties.[1][10][11] The mechanism may involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).

Experimental Protocol: In Vitro COX Inhibition Assay [12][13]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2.

  • Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid (substrate), colorimetric or fluorometric detection kit.

  • Procedure:

    • Prepare a series of dilutions of 1-(3-nitrophenyl)-2-pyrrolidinone.

    • Incubate the enzyme with the test compound for a defined period.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the product formation (e.g., prostaglandin E₂) using a suitable detection method.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Potential Neurological Activity

The pyrrolidinone ring is a core component of racetam drugs, which are known for their cognitive-enhancing and neuroprotective effects.[7][8] Some N-aryl pyrrolidinones have also been investigated as central nervous system agents.[9]

Experimental Protocol: In Vitro Neuroprotection Assay (e.g., against glutamate-induced excitotoxicity)

  • Objective: To assess the ability of the compound to protect neuronal cells from glutamate-induced cell death.

  • Cell Line: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Procedure:

    • Culture neuronal cells to a suitable confluency.

    • Pre-treat the cells with various concentrations of 1-(3-nitrophenyl)-2-pyrrolidinone for a specific duration.

    • Induce excitotoxicity by exposing the cells to a high concentration of glutamate.

    • After incubation, assess cell viability using a standard method such as the MTT assay or LDH release assay.

    • Determine the concentration at which the compound provides significant neuroprotection.

Potential Anticancer Activity

Numerous pyrrolidinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[14]

Experimental Protocol: In Vitro Cytotoxicity Assay [14]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against one or more cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., HCT116, MCF-7, A549).

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 1-(3-nitrophenyl)-2-pyrrolidinone for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or Sulforhodamine B (SRB).

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways and Workflows

To visualize the logical flow of synthesis, characterization, and biological evaluation, the following diagrams are provided.

Synthesis and Characterization Workflow

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization 3-nitroaniline 3-nitroaniline Condensation Condensation 3-nitroaniline->Condensation gamma-Butyrolactone gamma-Butyrolactone gamma-Butyrolactone->Condensation 1-(3-nitrophenyl)-2-pyrrolidinone 1-(3-nitrophenyl)-2-pyrrolidinone Condensation->1-(3-nitrophenyl)-2-pyrrolidinone NMR NMR 1-(3-nitrophenyl)-2-pyrrolidinone->NMR IR IR 1-(3-nitrophenyl)-2-pyrrolidinone->IR MS MS 1-(3-nitrophenyl)-2-pyrrolidinone->MS

Caption: A workflow diagram for the synthesis and spectroscopic characterization of 1-(3-nitrophenyl)-2-pyrrolidinone.

Biological Evaluation Workflow

G Biological Evaluation Workflow cluster_assays In Vitro Assays Test_Compound 1-(3-nitrophenyl)-2-pyrrolidinone Anti_inflammatory Anti-inflammatory (COX Inhibition) Test_Compound->Anti_inflammatory Neurological Neurological (Neuroprotection) Test_Compound->Neurological Anticancer Anticancer (Cytotoxicity) Test_Compound->Anticancer Data_Analysis Data Analysis (IC50 / EC50) Anti_inflammatory->Data_Analysis Neurological->Data_Analysis Anticancer->Data_Analysis Lead_Identification Lead Identification & Further Studies Data_Analysis->Lead_Identification

Caption: A workflow for the in vitro biological evaluation of 1-(3-nitrophenyl)-2-pyrrolidinone.

Conclusion

1-(3-nitrophenyl)-2-pyrrolidinone is a compound of interest due to the established biological significance of its core chemical scaffolds. While direct experimental data is sparse, this technical guide provides a robust, predictive framework for its synthesis, characterization, and potential biological activities. The proposed experimental protocols offer a clear path for researchers to systematically investigate this molecule. Further studies are warranted to confirm the predicted properties and to explore the therapeutic potential of 1-(3-nitrophenyl)-2-pyrrolidinone.

References

An In-depth Technical Guide to the Physical Properties of 1-(3-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of the compound 1-(3-Nitrophenyl)pyrrolidin-2-one. Due to a lack of extensive published data for this specific molecule, this document provides a comprehensive framework for its characterization. It includes a comparative analysis of related compounds to establish expected physicochemical parameters. Furthermore, this guide details robust experimental protocols for the determination of key physical properties, including melting point and solubility. Standardized procedures for essential spectroscopic analyses—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—are also provided to facilitate structural confirmation and purity assessment. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling them to generate reliable and reproducible data.

Introduction

This compound is a small molecule featuring a pyrrolidinone ring substituted on the nitrogen atom with a 3-nitrophenyl group. The pyrrolidinone moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a nitrophenyl group can significantly influence the molecule's electronic properties, polarity, and potential biological activity. A thorough understanding of its physical properties is the first step in any drug discovery and development cascade, impacting formulation, bioavailability, and preliminary safety assessments.

This guide provides a methodological approach to the physical characterization of this compound, acknowledging the current scarcity of publicly available data.

Predicted and Comparative Physicochemical Properties

PropertyThis compound (Predicted/Comparative)4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione
Molecular Formula C₁₀H₁₀N₂O₃C₂₀H₁₆N₂O₄C₂₇H₂₅N₃O₅
Molecular Weight 206.20 g/mol 364.36 g/mol 487.51 g/mol
Appearance Likely a solid at room temperatureOff-white solidLight yellow solid
Melting Point Not available232 - 233 °C233 - 236 °C
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents.Not specifiedNot specified

Experimental Protocols for Physical Characterization

The following sections detail the experimental procedures for determining the fundamental physical properties of a solid organic compound such as this compound.

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. A capillary tube is sealed at one end by heating it in a flame. The open end of the capillary is then pressed into the powdered sample. The tube is gently tapped to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[1]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is placed in a melting point apparatus, such as a Thiele tube filled with mineral oil or an automated digital melting point device.

  • Measurement:

    • A preliminary rapid heating is performed to determine an approximate melting range.

    • A second, fresh sample is then heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the estimated melting point.[2]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[3]

  • Purity Assessment: For a pure compound, the melting range should be narrow. If the range is broad, the compound may require further purification (e.g., recrystallization).

Understanding the solubility of a compound in various solvents is crucial for reaction work-ups, purification, and formulation.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be tested. A standard panel includes water, 5% aqueous HCl, 5% aqueous NaHCO₃, 5% aqueous NaOH, and organic solvents such as ethanol, acetone, and dichloromethane.[4][5]

  • Procedure:

    • In a small test tube, add approximately 25 mg of this compound.

    • Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[4]

    • Observe whether the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent.[6]

  • Interpretation:

    • Solubility in water suggests the presence of polar functional groups.

    • Solubility in 5% HCl indicates a basic functional group (e.g., an amine).

    • Solubility in 5% NaOH or 5% NaHCO₃ suggests an acidic functional group (e.g., a carboxylic acid or a phenol).[5]

    • Solubility in organic solvents is indicative of overall molecular polarity.

Spectroscopic Characterization Protocols

Spectroscopic analysis is essential for confirming the chemical structure and identity of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[7]

    • The sample is dissolved in a vial before being transferred to an NMR tube to ensure complete dissolution.[7]

  • Data Acquisition: The prepared NMR tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. Standard ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed to further elucidate the structure.

  • Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to confirm the expected molecular structure of this compound.[8][9]

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation:

    • Thin Film: A small amount of the compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample.[10]

    • KBr Pellet: A few milligrams of the solid sample are ground with anhydrous KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This method requires minimal sample preparation.[11]

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired.[12]

  • Data Analysis: The resulting spectrum (a plot of transmittance or absorbance versus wavenumber) is analyzed for characteristic absorption bands corresponding to the functional groups in this compound (e.g., C=O of the lactam, N-O stretches of the nitro group, aromatic C-H and C=C bonds).

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Protocol:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[13][14]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[15]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[14]

  • Data Analysis: The spectrum is analyzed to identify the molecular ion peak (M+), which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern can provide further structural information.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a newly synthesized or uncharacterized compound like this compound.

G cluster_0 Synthesis and Purification cluster_1 Preliminary Characterization cluster_2 Spectroscopic Analysis cluster_3 Final Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Purity Check Solubility Solubility Profiling Purification->Solubility NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Purity Purity Assessment MeltingPoint->Purity DataAnalysis Data Analysis and Structural Confirmation Solubility->DataAnalysis NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis DataAnalysis->Purity Report Technical Data Sheet Generation Purity->Report

Caption: Workflow for the physical and chemical characterization of a novel compound.

References

Solubility of 1-(3-Nitrophenyl)pyrrolidin-2-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that significantly influences its behavior in various applications, from drug delivery and formulation to materials science. This technical guide addresses the solubility of 1-(3-Nitrophenyl)pyrrolidin-2-one in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document, therefore, serves as a comprehensive methodological framework for researchers to systematically determine and report the solubility of this compound. It outlines detailed experimental protocols, provides a structured format for data presentation, and includes visualizations of the experimental workflow and a plausible synthetic pathway to ensure consistency and comparability of results across different laboratories.

Introduction: The Importance of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental parameter that dictates its dissolution rate, bioavailability, and overall suitability for further development. In drug discovery, poor aqueous and organic solvent solubility can present significant challenges for formulation and delivery. Similarly, in process chemistry, understanding the solubility in organic solvents is crucial for purification, crystallization, and the preparation of homogeneous solutions for subsequent reactions or formulations.

Given the structural features of this compound, which include a polar lactam group and a nitro-substituted aromatic ring, its solubility is expected to vary significantly across different organic solvents. The pyrrolidin-2-one moiety is analogous to N-methyl-2-pyrrolidone (NMP), a highly versatile polar aprotic solvent that is miscible with water and soluble in a wide range of organic solvents. The presence of the 3-nitrophenyl group will modulate this solubility profile.

Predicted Solubility Profile

While quantitative data is not available, a qualitative prediction of the solubility of this compound can be made based on the principle of "like dissolves like".

  • Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide, Acetonitrile, N-Methyl-2-pyrrolidone): High solubility is expected in these solvents due to favorable dipole-dipole interactions between the polar lactam and nitro groups of the solute and the polar functionalities of the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is anticipated. The lactam carbonyl can act as a hydrogen bond acceptor.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is predicted due to the significant polarity of the molecule.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For the purpose of generating reliable and reproducible quantitative solubility data, the isothermal shake-flask method is a widely accepted and recommended technique. The following protocol is a generalized procedure that can be adapted for this compound.

3.1. Materials and Equipment

  • This compound (crystalline, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated pipettes and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The solid phase should remain present throughout the equilibration period.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and structured tabular format to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar AproticData to be determinedData to be determined
N,N-Dimethylformamide (DMF)Polar AproticData to be determinedData to be determined
AcetonePolar AproticData to be determinedData to be determined
AcetonitrilePolar AproticData to be determinedData to be determined
MethanolPolar ProticData to be determinedData to be determined
EthanolPolar ProticData to be determinedData to be determined
Ethyl AcetateModerately PolarData to be determinedData to be determined
DichloromethaneNonpolarData to be determinedData to be determined
TolueneNonpolarData to be determinedData to be determined
HexaneNonpolarData to be determinedData to be determined

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_quant Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-72h) prep2->equil1 sample1 Settle excess solid equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 quant1 Dilute sample sample3->quant1 quant2 Analyze by HPLC/UV-Vis quant1->quant2 quant3 Calculate solubility quant2->quant3

Experimental workflow for solubility determination.

5.2. Plausible Synthetic Pathway for this compound

The synthesis of N-aryl pyrrolidinones can be achieved through several methods. A common approach involves the condensation of a γ-amino acid or its corresponding lactone with a nitro-substituted aniline or a related precursor. The following diagram illustrates a plausible synthetic route.

synthesis_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 γ-Butyrolactone reaction_step Condensation (e.g., high temperature, acid catalyst) reactant1->reaction_step reactant2 3-Nitroaniline reactant2->reaction_step product This compound reaction_step->product

Plausible synthesis of this compound.

Conclusion

This technical guide provides a framework for addressing the current knowledge gap regarding the solubility of this compound in organic solvents. By following the detailed experimental protocol and data presentation guidelines outlined herein, researchers can generate high-quality, comparable solubility data. This information is invaluable for a wide range of applications in drug development and chemical research, enabling informed decisions on solvent selection for synthesis, purification, and formulation. The provided visualizations of the experimental workflow and a potential synthetic pathway further support the practical application of this guide.

An In-depth Technical Guide on the Molecular Structure of 1-(3-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Nitrophenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam. The introduction of a 3-nitrophenyl group at the nitrogen atom is expected to significantly influence its electronic properties, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of its theoretical molecular structure, predicted spectroscopic characteristics, a plausible synthetic route, and relevant experimental workflows. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Molecular Structure

The molecular structure of this compound consists of a planar pyrrolidin-2-one ring linked to a 3-nitrophenyl group via the nitrogen atom. The geometry around the nitrogen atom is expected to be trigonal planar due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. The dihedral angle between the pyrrolidinone ring and the phenyl ring will be influenced by steric hindrance and electronic effects.

Caption: Predicted Molecular Structure of this compound.

While no experimental crystal structure is available, theoretical bond lengths and angles can be estimated based on related structures.

ParameterPredicted Value
Bond Lengths (Å)
C=O~1.23
N-C(O)~1.35
N-C(aryl)~1.42
C-N (ring)~1.47
C-C (ring)~1.53
C-C (aryl)~1.39
N-O (nitro)~1.22
**Bond Angles (°) **
C-N-C(O)~125
O=C-N~120
N-C-C~110
C-C-C (ring)~105
C-N-C(aryl)~120

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.30tAr-H (H2')
~8.10ddAr-H (H4')
~7.85ddAr-H (H6')
~7.60tAr-H (H5')
~3.80t-CH₂-N-
~2.60t-CH₂-C=O
~2.20quintet-CH₂-CH₂-CH₂-
Chemical Shift (δ, ppm)Assignment
~175.0C=O
~148.5C-NO₂
~140.0C-N (aryl)
~130.0Ar-CH
~125.0Ar-CH
~120.0Ar-CH
~115.0Ar-CH
~48.0-CH₂-N-
~32.0-CH₂-C=O
~18.0-CH₂-CH₂-CH₂-
Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1690C=O stretch (lactam)
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
~1290C-N stretch
m/zAssignment
~206[M]⁺
~176[M - NO]⁺
~160[M - NO₂]⁺
~134[C₇H₄NO₂]⁺
~85[C₄H₇NO]⁺

Experimental Protocols

A plausible synthetic route involves the nucleophilic substitution of a suitable halo-nitrobenzene with pyrrolidin-2-one under basic conditions, or a Buchwald-Hartwig amination.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification R1 3-Fluoronitrobenzene Mix Mix Reactants R1->Mix R2 Pyrrolidin-2-one R2->Mix R3 Potassium Carbonate R3->Mix R4 DMF (solvent) R4->Mix Heat Heat at 120 °C for 12h Mix->Heat Cool Cool to RT Heat->Cool Pour Pour into Water Cool->Pour Extract Extract with Ethyl Acetate Pour->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Column Chromatography (Silica gel, Hexane:EtOAc) Concentrate->Column Product This compound Column->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add 1-fluoro-3-nitrobenzene (1.2 eq) to the mixture.

  • Heat the reaction mixture at 120 °C for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an ESI-TOF mass spectrometer to confirm the molecular formula.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, this technical guide provides a robust theoretical framework for its molecular structure and spectroscopic properties. The proposed synthetic protocol offers a reliable method for its preparation, enabling further experimental investigation. The data and methodologies presented herein are intended to facilitate future research into the chemical and biological properties of this compound for researchers and professionals in the field of drug discovery and development.

Stability of 1-(3-Nitrophenyl)pyrrolidin-2-one Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the stability of 1-(3-Nitrophenyl)pyrrolidin-2-one under acidic conditions are not publicly available. This technical guide is therefore based on established principles of lactam chemistry, forced degradation studies as mandated by regulatory bodies like the ICH, and data from analogous structures. The experimental protocols and data presented herein are illustrative and intended to provide a robust framework for researchers to conduct their own stability assessments.

Executive Summary

This compound, a molecule of interest in medicinal chemistry and materials science, contains a γ-lactam ring, which is susceptible to hydrolysis under acidic conditions. Understanding its stability profile is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways, which is a key aspect of regulatory submissions for pharmaceutical products.[1][2][3] This guide outlines the theoretical basis for its degradation, provides a detailed experimental protocol for a forced degradation study, and presents a framework for data analysis and visualization.

Predicted Degradation Pathway

Under acidic conditions, the amide bond within the pyrrolidin-2-one ring is expected to be the primary site of degradation. The reaction proceeds via acid-catalyzed hydrolysis, leading to the opening of the lactam ring.

The proposed mechanism involves two key steps:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the lactam is protonated by the acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Ring Opening: Subsequent proton transfer and cleavage of the C-N bond result in the formation of the ring-opened product, 4-amino-4-(3-nitrophenyl)butanoic acid.

This degradation pathway is a common mechanism for the acid-catalyzed hydrolysis of lactams.[4]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] The following protocol provides a comprehensive approach to assess the stability of this compound under acidic stress.

Materials and Reagents
  • This compound (reference standard)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.0)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Thermostatically controlled water bath or oven

  • Volumetric flasks and pipettes

  • Autosampler vials

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective acidic medium to a final concentration of 100 µg/mL.

Stress Conditions
  • Acidic Hydrolysis:

    • Treat the working solution with 0.1 M HCl at room temperature (25°C) and 60°C.

    • Treat the working solution with 1 M HCl at room temperature (25°C) and 60°C.

  • Time Points: Collect samples at 0, 2, 4, 8, 12, and 24 hours.

  • Neutralization: At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent volume and concentration of NaOH to quench the degradation reaction.

  • Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water and store it under normal conditions.

HPLC Analysis

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.

  • Mobile Phase: A gradient elution of acetonitrile and water is a common starting point for separating polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound. A photodiode array (PDA) detector can be used to monitor multiple wavelengths.

  • Injection Volume: 20 µL.

Data Presentation

The results of the forced degradation study should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Degradation of this compound under Acidic Conditions

Stress ConditionTemperature (°C)Time (hours)Peak Area of Parent Compound% DegradationNumber of Degradation Products
0.1 M HCl2501,000,00000
2980,00021
4960,00041
8920,00081
12880,000121
24800,000201
0.1 M HCl6001,000,00000
2900,000101
4820,000181
8680,000322
12550,000452
24350,000652
1 M HCl2501,000,00000
2950,00051
4900,000101
8820,000181
12750,000251
24600,000402
1 M HCl6001,000,00000
2750,000251
4550,000452
8300,000703
12150,000853
24< 50,000> 953

Visualizations

Proposed Degradation Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant This compound Intermediate Protonated Lactam Reactant->Intermediate Protonation H3O H₃O⁺ (Acid Catalyst) H3O->Intermediate Product 4-amino-4-(3-nitrophenyl)butanoic acid Intermediate->Product Nucleophilic attack by H₂O & Ring Opening

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Experimental Workflow

G Start Start: Stability Study StockSolution Prepare Stock Solution (1 mg/mL in Methanol) Start->StockSolution WorkingSolution Prepare Working Solutions (100 µg/mL in Acidic Media) StockSolution->WorkingSolution Stress Apply Stress Conditions (0.1M & 1M HCl at 25°C & 60°C) WorkingSolution->Stress Sampling Collect Samples at Time Points (0-24h) Stress->Sampling Neutralize Neutralize Samples with NaOH Sampling->Neutralize HPLC Analyze by HPLC-UV Neutralize->HPLC Data Quantify Degradation & Identify Degradants HPLC->Data End End: Stability Profile Data->End

References

In-depth Technical Guide: Thermal Stability of 1-(3-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available experimental data specifically detailing the thermal stability of 1-(3-Nitrophenyl)pyrrolidin-2-one is limited. This guide provides a comprehensive framework for the assessment of its thermal properties based on established analytical techniques commonly employed in the pharmaceutical and chemical industries. The experimental protocols and data tables presented herein are illustrative and based on general principles of thermal analysis for organic compounds of similar structure.

Introduction

This compound is a substituted pyrrolidinone, a class of compounds of significant interest in medicinal chemistry and materials science. The thermal stability of such a compound is a critical parameter, influencing its synthesis, purification, storage, and formulation. Understanding its behavior at elevated temperatures is paramount for ensuring product quality, safety, and efficacy in its applications, particularly in drug development where manufacturing processes and shelf-life are key considerations. This document outlines the standard methodologies for evaluating the thermal stability of this compound.

Key Thermal Analysis Techniques

The primary techniques for assessing the thermal stability of a solid organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, identify intermediate products, and ascertain the composition of the final residue.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and to characterize exothermic or endothermic decomposition processes.

Hypothetical Thermal Stability Data

The following table summarizes hypothetical, yet expected, thermal analysis data for this compound. This data is for illustrative purposes to guide researchers on the type of information obtained from such analyses.

ParameterValueTechnique UsedSignificance
Melting Point (T_m)120 - 125 °CDSCIndicates the purity of the compound and the upper limit for solid-state processing.
Enthalpy of Fusion (ΔH_f)80 - 100 J/gDSCQuantifies the energy required for melting.
Onset of Decomposition (T_onset)250 - 270 °CTGAThe temperature at which significant mass loss begins.
Temperature at Max Decomposition Rate (T_max)280 - 300 °CTGA (DTG curve)The temperature at which the rate of mass loss is highest.
Residual Mass @ 600°C< 5%TGAIndicates the amount of non-volatile residue after decomposition.
Decomposition Enthalpy (ΔH_d)-300 to -500 J/g (Exothermic)DSCQuantifies the heat released during decomposition, indicating potential thermal hazards.

Detailed Experimental Protocols

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Nitrogen (or air, to assess oxidative stability) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot mass loss (%) versus temperature (°C). The first derivative of this curve (DTG) can be plotted to determine the temperature of the maximum rate of mass loss.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). The melting point is determined from the peak of the endothermic melting transition. The onset of decomposition is identified by the start of a significant exothermic or endothermic event following the melt.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_synthesis Compound Synthesis & Purity cluster_data_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Analysis Purity & Structural Confirmation (NMR, HPLC, MS) Purification->Purity_Analysis TGA Thermogravimetric Analysis (TGA) Purity_Analysis->TGA DSC Differential Scanning Calorimetry (DSC) Purity_Analysis->DSC Data_Analysis Data Analysis: - T_onset, T_max - T_m, ΔH_f, ΔH_d TGA->Data_Analysis DSC->Data_Analysis Stability_Assessment Thermal Stability Profile & Hazard Assessment Data_Analysis->Stability_Assessment Report Technical Report Generation Stability_Assessment->Report

Workflow for Thermal Stability Assessment.

Conclusion

Methodological & Application

Applications of 1-(3-Nitrophenyl)pyrrolidin-2-one in Medicinal Chemistry: A Review of Potential Uses and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Nitrophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core N-substituted with a 3-nitrophenyl group. The pyrrolidin-2-one moiety is a well-established privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules with applications ranging from antibacterial to anticancer and anti-inflammatory agents. The incorporation of a nitrophenyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing its biological activity. While specific research on the direct medicinal applications of this compound is limited in publicly available literature, its structural motifs suggest its potential as a valuable intermediate and a lead compound in drug discovery. This document outlines potential applications and relevant experimental protocols based on the activities of structurally related compounds.

Potential Therapeutic Applications

Based on the known biological activities of related pyrrolidin-2-one and nitrophenyl-containing compounds, this compound and its derivatives could be investigated for the following therapeutic areas:

  • Anticancer Activity: The pyrrolidin-2-one scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. The addition of a nitro group, a common feature in some anticancer agents, may enhance this activity.

  • Antibacterial Activity: Various N-substituted pyrrolidin-2-ones have shown efficacy against both Gram-positive and Gram-negative bacteria. The 3-nitrophenyl moiety could contribute to novel mechanisms of antibacterial action.

  • Anti-inflammatory Activity: Derivatives of pyrrolidin-2-one have been explored for their anti-inflammatory properties, and the 3-nitrophenyl group could modulate this activity.

  • Antioxidant Activity: Certain pyrrolin-2-one derivatives have been identified as radical scavengers.

Data from Structurally Related Compounds

To illustrate the potential of the this compound scaffold, the following tables summarize quantitative data from structurally related molecules.

Table 1: Anticancer Activity of Related Pyrrolidinone and Nitrophenyl Derivatives

Compound/DerivativeCell LineActivity MetricValueReference
Pyrrolomycin derivative with NO₂ group at R₃HCT116 (Colon Cancer)IC₅₀1.56 µM[1]
Pyrrolomycin derivative with NO₂ group at R₃MCF 7 (Breast Cancer)IC₅₀1.57 µM[1]
Pyrrolomycin derivative with NO₂ group at R₂HCT116 (Colon Cancer)IC₅₀1.90 ± 0.425 µM[1]
Pyrrolomycin derivative with NO₂ group at R₂MCF 7 (Breast Cancer)IC₅₀2.25 ± 0.35 µM[1]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivative with 2-chloro-4-nitrophenyl substituentA549 (Lung Cancer)% Viability44.1%[2]

Table 2: Antibacterial Activity of a Related Nitro-Pyrrolomycin

CompoundBacterial StrainActivity MetricValue (µg/mL)Reference
Nitro-Pyrrolomycin 5cS. aureusMBCNot specified[1]
Nitro-Pyrrolomycin 5cP. aeruginosaMBCNot specified[1]

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted for the evaluation of this compound and its derivatives.

Synthesis of this compound

A potential synthetic route for this compound involves the condensation of γ-aminobutyric acid (GABA) with 3-nitroaniline or a related precursor, followed by cyclization. Alternatively, N-arylation of pyrrolidin-2-one with a suitable 3-nitrophenyl electrophile could be employed. A general procedure for the synthesis of N-substituted pyrrolidin-2-ones can be adapted from established methods.

General Protocol for N-Arylation:

  • To a solution of pyrrolidin-2-one (1.0 eq) in a suitable solvent (e.g., DMF or DMSO), add a base (e.g., NaH or K₂CO₃, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-fluoro-3-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Bacterial Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

  • Inoculum Preparation: Prepare a bacterial inoculum in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate the potential role of this compound as a building block and a hypothetical experimental workflow.

G cluster_synthesis Synthetic Pathway Pyrrolidin-2-one Pyrrolidin-2-one Condensation/Cyclization Condensation/Cyclization Pyrrolidin-2-one->Condensation/Cyclization 3-Nitroaniline 3-Nitroaniline 3-Nitroaniline->Condensation/Cyclization This compound This compound Condensation/Cyclization->this compound Further Derivatization Further Derivatization This compound->Further Derivatization Bioactive Molecules Bioactive Molecules Further Derivatization->Bioactive Molecules G cluster_workflow Biological Evaluation Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Antibacterial Assays Antibacterial Assays In Vitro Screening->Antibacterial Assays Hit Identification Hit Identification Anticancer Assays->Hit Identification Antibacterial Assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

References

Application Notes and Protocols for 1-(3-Nitrophenyl)pyrrolidin-2-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitrophenyl)pyrrolidin-2-one is a valuable synthetic intermediate, primarily utilized in the preparation of 1-(3-aminophenyl)pyrrolidin-2-one. The pyrrolidinone scaffold is a prevalent motif in a wide range of biologically active compounds and natural products. The strategic placement of a nitro group on the phenyl ring at the 1-position allows for its facile reduction to a primary amine. This amino functionality serves as a versatile handle for the introduction of diverse substituents and the construction of more complex molecular architectures, making this compound a key building block in medicinal chemistry and drug discovery programs. For instance, derivatives of this scaffold have been investigated as potential kinase inhibitors, which are crucial targets in oncology research.

This document provides detailed application notes, experimental protocols, and visualizations for the synthesis and utilization of this compound as a synthetic intermediate.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-arylation of 2-pyrrolidinone with an activated 3-nitrophenyl halide. Common methods for this transformation include the Ullmann condensation and the Buchwald-Hartwig amination.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. It generally requires elevated temperatures.

Reaction Scheme:

G 2-Pyrrolidinone 2-Pyrrolidinone This compound This compound 2-Pyrrolidinone->this compound 1-Bromo-3-nitrobenzene, CuI, K2CO3, DMF, 150 °C G 2-Pyrrolidinone 2-Pyrrolidinone This compound This compound 2-Pyrrolidinone->this compound 1-Bromo-3-nitrobenzene, Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 110 °C G This compound This compound 1-(3-Aminophenyl)pyrrolidin-2-one 1-(3-Aminophenyl)pyrrolidin-2-one This compound->1-(3-Aminophenyl)pyrrolidin-2-one H2 (1 atm), 10% Pd/C, Methanol, rt G This compound This compound 1-(3-Aminophenyl)pyrrolidin-2-one 1-(3-Aminophenyl)pyrrolidin-2-one This compound->1-(3-Aminophenyl)pyrrolidin-2-one HCOONH4, 10% Pd/C, Methanol, reflux G A 1-(3-Aminophenyl)pyrrolidin-2-one C N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide Derivative A->C RCOCl, Pyridine B Acylation with Substituted Acyl Chloride E Final Kinase Inhibitor Candidate C->E Pd-catalyzed Coupling D Coupling with a Heteroaryl Halide

Application Notes and Protocols: Biological Activity Screening of Nitrophenyl Pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodologies and data associated with the biological activity screening of nitrophenyl pyrrolidinone derivatives. These compounds have garnered interest in drug discovery due to their potential as antimicrobial and anticancer agents.[1][2] The following sections present quantitative data, experimental protocols, and visual workflows to guide research and development in this area.

Quantitative Biological Activity Data

The biological activities of various nitrophenyl pyrrolidinone derivatives have been evaluated against several microbial strains and cancer cell lines. The data is summarized below for comparative analysis.

Table 1: Antimicrobial Activity of Nitrophenyl Pyrrolidinone Derivatives

Compound ReferenceTest OrganismMIC (µg/mL)MBC (µM)Reference
4b Staphylococcus aureus15.6-[3]
5a (nitro-PM) Staphylococcus aureus-60[1]
5c (nitro-PM) Staphylococcus aureus-1[1]
5d (nitro-PM) Pseudomonas aeruginosa--[1]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. "nitro-PM" refers to synthetic nitro-pyrrolomycins.

Table 2: Anticancer/Cytotoxic Activity of Nitrophenyl Pyrrolidinone and Related Derivatives

Compound ReferenceCell LineActivity MetricValueReference
37e MCF-7 (Breast Cancer)IC₅₀17 µM[4]
37e HeLa (Cervical Cancer)IC₅₀19 µM[4]
18 A549 (Lung Cancer)% Viability44.1%[5]
5c (nitro-PM) HCT116 (Colon Cancer)-Active[1]
5c (nitro-PM) MCF-7 (Breast Cancer)-Active[1]
5d (nitro-PM) HCT116 (Colon Cancer)-Active[1]
5d (nitro-PM) MCF-7 (Breast Cancer)-Active[1]

IC₅₀: Half-maximal inhibitory concentration. "% Viability" indicates the percentage of viable cells remaining after treatment.

Experimental Protocols

Detailed protocols for key biological assays are provided below. These are synthesized from established methodologies and findings in the referenced literature.

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of nitrophenyl pyrrolidinone compounds against various bacterial strains.[3]

Materials:

  • Test compounds (nitrophenyl pyrrolidinones)

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Streptomycin, Nalidixic acid) as positive controls[3]

  • Sterile DMSO for compound dissolution

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile MHB.

    • Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in MHB in the 96-well microtiter plates. The final concentration range should typically span from 0.1 to 100 µg/mL.

    • Include wells for a positive control (broth with bacteria and no compound), a negative control (broth only), and a solvent control (broth with bacteria and the highest concentration of DMSO used).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

    • Cover the plates and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

The MTT assay is a colorimetric method used to assess the cytotoxic effects of nitrophenyl pyrrolidinone compounds on cancer cell lines by measuring metabolic activity.[2][5]

Materials:

  • Test compounds (nitrophenyl pyrrolidinones)

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well.[5]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include untreated control wells (cells with medium only).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a potential signaling pathway involved in the biological activity of nitrophenyl pyrrolidinones.

Antimicrobial_Screening_Workflow Antimicrobial Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Bacterial Culture D Inoculation with Bacteria A->D B Compound Stock Solution C Serial Dilution in 96-well Plate B->C C->D E Incubation (37°C, 24h) D->E F Visual Inspection for Turbidity E->F G Determine MIC F->G

Antimicrobial Screening Workflow

Cytotoxicity_Screening_Workflow Cytotoxicity (MTT) Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture B Seed Cells in 96-well Plate A->B C Treat with Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Measure Absorbance (570nm) G->H I Calculate % Viability & IC50 H->I

Cytotoxicity (MTT) Screening Workflow

Apoptosis_Signaling_Pathway Conceptual Apoptosis Pathway A Nitrophenyl Pyrrolidinone B Induction of Oxidative Stress A->B may cause C Mitochondrial Pathway Activation B->C leads to D Caspase Activation (e.g., Caspase-3/7) C->D triggers E Apoptosis D->E results in

Conceptual Apoptosis Pathway

The cytotoxic effects of nitrophenol compounds can be mediated through the induction of oxidative stress, which in turn can lead to apoptosis.[2] This conceptual diagram illustrates a potential mechanism of action for nitrophenyl pyrrolidinones in cancer cells.

References

Application Notes and Protocols: 1-(3-Nitrophenyl)pyrrolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and based on established principles of asymmetric synthesis. As of the date of this document, there is no direct literature precedent for the use of 1-(3-Nitrophenyl)pyrrolidin-2-one as a chiral auxiliary or catalyst in asymmetric synthesis. This document aims to provide a prospective outlook on its potential applications by proposing a synthetic pathway to a novel chiral catalyst derived from it and outlining its hypothetical use in a key asymmetric transformation.

Introduction

This compound is an achiral N-aryl lactam. For it to be utilized in asymmetric synthesis, the introduction of chirality is a prerequisite. The pyrrolidinone scaffold is a common feature in many successful chiral catalysts and ligands. The presence of a nitroaryl group offers a versatile handle for further functionalization, such as reduction to an amine, which can then be used to introduce additional catalytic or coordinating moieties. This document outlines a potential pathway for the conversion of this compound into a novel chiral N-heterocyclic carbene (NHC) precursor and its subsequent application in asymmetric catalysis.

Proposed Application: A Precursor to a Novel Chiral N-Heterocyclic Carbene (NHC) Ligand for Asymmetric Catalysis

The proposed application involves the transformation of this compound into a chiral bicyclic aminal, which can serve as a precursor to a new class of chiral NHC ligands. These ligands can be employed in a variety of metal-catalyzed asymmetric reactions.

Synthetic Pathway to Chiral NHC Precursor

The proposed synthetic pathway involves three key stages:

  • Asymmetric α-Hydroxylation: Introduction of a chiral center at the C3 position of the pyrrolidinone ring.

  • Functional Group Manipulation: Reduction of the lactam and the nitro group to form a chiral diamine.

  • Cyclization to NHC Precursor: Formation of a bicyclic aminal which, upon deprotonation, would yield the chiral NHC.

A visual representation of this proposed synthetic workflow is provided below.

Synthetic Pathway to Chiral NHC Precursor A This compound B (S)-3-Hydroxy-1-(3-nitrophenyl)pyrrolidin-2-one A->B  Asymmetric  α-Hydroxylation C (S)-1-(3-Aminophenyl)pyrrolidine-3-ol B->C  1. Lactam Reduction  2. Nitro Reduction D (S)-1-(3-Aminophenyl)-3-(tosyloxy)pyrrolidine C->D  Tosyl Protection E Chiral Bicyclic Aminal (NHC Precursor) D->E  Intramolecular  Cyclization

Caption: Proposed synthetic route from this compound to a chiral NHC precursor.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Hydroxy-1-(3-nitrophenyl)pyrrolidin-2-one

This protocol describes the asymmetric α-hydroxylation of the starting material.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA)

  • (-)-N-Camphorsulfonyloxaziridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

  • Slowly add a solution of LDA (1.1 equivalents) to the cooled THF.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of (-)-N-Camphorsulfonyloxaziridine (1.2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (S)-3-Hydroxy-1-(3-nitrophenyl)pyrrolidin-2-one.

Expected Results (Hypothetical):

ProductYield (%)Enantiomeric Excess (ee, %)
(S)-3-Hydroxy-1-(3-nitrophenyl)pyrrolidin-2-one75-85>95
Protocol 2: Synthesis of (S)-1-(3-Aminophenyl)pyrrolidin-3-ol

This protocol details the reduction of the lactam and nitro functionalities.

Materials:

  • (S)-3-Hydroxy-1-(3-nitrophenyl)pyrrolidin-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Lactam Reduction: a. To a flame-dried round-bottom flask under an argon atmosphere, suspend LiAlH₄ (2.5 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C and slowly add a solution of (S)-3-Hydroxy-1-(3-nitrophenyl)pyrrolidin-2-one (1.0 equivalent) in anhydrous THF. c. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6 hours. d. Cool the reaction to 0 °C and quench by the sequential slow addition of water, 15% aqueous NaOH, and then water again. e. Filter the resulting suspension through celite and wash the filter cake with THF. f. Concentrate the filtrate under reduced pressure.

  • Nitro Reduction: a. Dissolve the crude product from the previous step in methanol. b. Add 10% Pd/C (5 mol%). c. Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. d. Filter the reaction mixture through celite and wash the filter cake with methanol. e. Concentrate the filtrate under reduced pressure to obtain (S)-1-(3-Aminophenyl)pyrrolidin-3-ol.

Expected Results (Hypothetical):

ProductOverall Yield (%) from Hydroxylated Intermediate
(S)-1-(3-Aminophenyl)pyrrolidin-3-ol80-90

Application in Asymmetric Catalysis: Hypothetical Asymmetric Stetter Reaction

The newly synthesized chiral NHC, generated in situ from its precursor, could be a potent catalyst for the asymmetric Stetter reaction. This reaction involves the conjugate addition of an aldehyde to an activated alkene.

Proposed Catalytic Cycle

Proposed Catalytic Cycle for Asymmetric Stetter Reaction A Chiral NHC B Breslow Intermediate A->B + Aldehyde C Enolate Intermediate B->C Deprotonation D Adduct Intermediate C->D + Michael Acceptor D->A Protonation & Product Release E Product D->E

Caption: Proposed catalytic cycle for the NHC-catalyzed asymmetric Stetter reaction.

Protocol 3: Hypothetical Asymmetric Intramolecular Stetter Reaction

Materials:

  • Chiral bicyclic aminal (NHC precursor)

  • Potassium tert-butoxide (KOtBu)

  • Substrate (e.g., a δ-formyl-α,β-unsaturated ester)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral bicyclic aminal (NHC precursor, 0.1 equivalents) and the substrate (1.0 equivalent).

  • Add anhydrous toluene.

  • Cool the mixture to 0 °C and add KOtBu (0.2 equivalents).

  • Stir the reaction at 0 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Quantitative Data (Hypothetical):

SubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
(E)-ethyl 6-formylhept-2-enoate8592
(E)-methyl 7-formyl-5-phenylhept-2-enoate7888
(E)-tert-butyl 6-formyl-6-phenylhex-2-enoate8195

Conclusion

While this compound does not have established applications in asymmetric synthesis, its structure presents intriguing possibilities for the development of novel chiral catalysts. The proposed synthetic route to a chiral NHC precursor and its application in an asymmetric Stetter reaction illustrate a plausible and chemically sound avenue for future research. The protocols and data provided herein are intended to serve as a conceptual framework to inspire further investigation into the potential of this readily accessible starting material in the field of asymmetric catalysis. Researchers are encouraged to validate and optimize these hypothetical procedures experimentally.

Protocols for N-arylation of Pyrrolidin-2-one with Nitro-Substituted Phenylboronic Acids: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of lactams, particularly pyrrolidin-2-one, is a fundamental transformation in organic synthesis, providing access to a wide range of compounds with significant applications in medicinal chemistry and materials science. The resulting N-aryl-2-pyrrolidinone scaffold is a privileged structure found in numerous biologically active molecules. This document provides detailed protocols for the N-arylation of pyrrolidin-2-one with nitro-substituted phenylboronic acids, which are often challenging substrates due to the electron-withdrawing nature of the nitro group. The primary method detailed is the Chan-Lam cross-coupling reaction, a copper-catalyzed process known for its operational simplicity and functional group tolerance.

Reaction Principle: The Chan-Lam Cross-Coupling

The Chan-Lam N-arylation is a copper-promoted or -catalyzed cross-coupling reaction between a nitrogen-containing nucleophile (in this case, pyrrolidin-2-one) and an arylboronic acid. The reaction typically proceeds in the presence of a copper source, a base, and often a ligand, under an oxygen atmosphere (air) which is believed to facilitate the catalytic cycle by reoxidizing Cu(I) to Cu(II).

A general mechanistic pathway is proposed to involve the formation of a copper(II)-amide complex, followed by transmetalation with the arylboronic acid to form a copper(III)-aryl-amide intermediate. Reductive elimination from this intermediate furnishes the desired N-aryl product and regenerates a Cu(I) species, which is then reoxidized to complete the catalytic cycle.

Application Notes

  • Substrate Scope: This protocol is applicable to the N-arylation of pyrrolidin-2-one. While the focus is on nitro-substituted phenylboronic acids, the Chan-Lam coupling is generally tolerant of a wide range of functional groups on the boronic acid partner. However, electron-deficient arylboronic acids, such as the nitro-substituted variants, can sometimes be more challenging coupling partners and may require optimized reaction conditions.

  • Catalyst and Ligand Selection: Copper(II) acetate is a commonly used and effective catalyst for this transformation. While some Chan-Lam couplings can proceed without a ligand, the use of a ligand, such as a diamine or an amino acid derivative, can significantly improve the reaction efficiency and yield, particularly with challenging substrates. For the N-arylation of amides, ligands like (S)-N-methylpyrrolidine-2-carboxylate have been shown to be effective in related reactions with aryl halides[1]. For electron-deficient systems, phenanthroline-based ligands have demonstrated good performance in the N-arylation of other nitro-substituted heterocycles[2].

  • Base and Solvent Choice: A variety of inorganic and organic bases can be employed. The choice of base can be critical and often needs to be optimized for a specific substrate combination. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic amines like pyridine or triethylamine. The solvent should be capable of dissolving the reactants and be stable under the reaction conditions. Dichloromethane (DCM), methanol (MeOH), and dimethyl sulfoxide (DMSO) are frequently used solvents.

  • Reaction Conditions: Chan-Lam couplings are often performed at room temperature to moderately elevated temperatures. The reaction is typically carried out in a vessel open to the air to provide the necessary oxygen for the catalytic cycle. Microwave irradiation can also be employed to accelerate the reaction and improve yields, often with significantly reduced reaction times[3][4][5][6][7].

  • Work-up and Purification: A standard aqueous work-up is usually sufficient to remove the inorganic salts and water-soluble byproducts. The crude product is then typically purified by column chromatography on silica gel.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Pyrrolidin-2-one with Nitro-Substituted Phenylboronic Acids

This protocol is a generalized procedure based on established Chan-Lam coupling conditions for related substrates[2][8][9]. Optimization of specific parameters may be required for optimal yields with each nitro-substituted phenylboronic acid isomer.

Materials:

  • Pyrrolidin-2-one

  • Nitro-substituted phenylboronic acid (e.g., 2-nitrophenylboronic acid, 3-nitrophenylboronic acid, 4-nitrophenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Ligand (e.g., 1,10-Phenanthroline)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., Methanol, MeOH)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add pyrrolidin-2-one (1.0 mmol, 1.0 equiv).

  • Add the nitro-substituted phenylboronic acid (1.2 mmol, 1.2 equiv).

  • Add copper(II) acetate (0.1 mmol, 10 mol%).

  • Add the ligand, for example, 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Add the base, for example, potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the solvent (e.g., 5 mL of methanol).

  • Leave the flask open to the air and stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Microwave-Assisted N-Arylation of Pyrrolidin-2-one

Microwave irradiation can significantly reduce reaction times. This protocol is a general guideline and may require optimization of time and temperature for specific substrates.

Materials:

  • Same as Protocol 1

  • Microwave synthesis reactor and appropriate reaction vessels

Procedure:

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine pyrrolidin-2-one (1.0 mmol, 1.0 equiv), the nitro-substituted phenylboronic acid (1.2 mmol, 1.2 equiv), copper(II) acetate (0.1 mmol, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add a suitable microwave-safe solvent (e.g., 3-5 mL of methanol or DMF).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-60 minutes).

  • After cooling, work up and purify the product as described in Protocol 1.

Data Presentation

EntryArylating AgentCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidCu(OAc)₂ (10)NonePyridine (2.0)DCMRT72~90 (expected)General Chan-Lam
24-Nitrophenylboronic acidCu(OAc)₂ (10)1,10-Phenanthroline (10)K₂CO₃ (2.0)MeOH6024Moderate to Good (expected)Based on[2]
33-Nitrophenylboronic acidCu(OAc)₂ (10)1,10-Phenanthroline (10)K₂CO₃ (2.0)MeOH6024Moderate to Good (expected)Based on[2]
42-Nitrophenylboronic acidCu(OAc)₂ (10)1,10-Phenanthroline (10)K₂CO₃ (2.0)MeOH6024Moderate (expected)Based on[2]
5IodobenzeneCuI (5)(S)-N-methylpyrrolidine-2-carboxylate (10)K₃PO₄ (1.0)DMSO110585[1]
64-IodonitrobenzeneCuI (5)(S)-N-methylpyrrolidine-2-carboxylate (10)K₃PO₄ (1.0)DMSO110578[1]

Mandatory Visualization

Chan_Lam_Mechanism General Mechanism of Chan-Lam N-Arylation cluster_cycle Catalytic Cycle CuI Cu(I) CuII_Amide Cu(II)-Amide Complex CuI->CuII_Amide Oxidation (O2) CuIII_Complex Cu(III)-Aryl-Amide Intermediate CuII_Amide->CuIII_Complex Transmetalation (ArB(OH)2) CuIII_Complex->CuI Product N-Aryl Pyrrolidinone CuIII_Complex->Product Reductive Elimination Pyrrolidinone Pyrrolidin-2-one (R-NH) Pyrrolidinone->CuII_Amide Coordination BoronicAcid Arylboronic Acid (ArB(OH)2)

Caption: General catalytic cycle for the Chan-Lam N-arylation of pyrrolidin-2-one.

Experimental_Workflow Experimental Workflow for N-Arylation start Start: Combine Reactants reactants Pyrrolidin-2-one Nitro-phenylboronic acid Cu(OAc)2, Ligand, Base Solvent start->reactants reaction Reaction (Stirring at specified temp. or Microwave Irradiation) reactants->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Work-up monitoring->workup Upon completion extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Final Product: N-(Nitrophenyl)pyrrolidin-2-one purification->product

Caption: Step-by-step experimental workflow for the N-arylation protocol.

References

Application Notes and Protocols: 1-(3-Nitrophenyl)pyrrolidin-2-one as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitrophenyl)pyrrolidin-2-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the pyrrolidin-2-one core, a prevalent scaffold in numerous biologically active compounds, combined with the synthetically versatile nitrophenyl group, makes it an attractive starting material for the synthesis of a diverse range of potential therapeutic agents. The electron-withdrawing nitro group can be readily reduced to an amine, providing a handle for further functionalization, or it can be utilized for its electronic properties in receptor-ligand interactions. This document outlines the applications of this compound in the synthesis of bioactive molecules, including detailed experimental protocols for their preparation and biological evaluation.

Applications in Bioactive Molecule Synthesis

This compound serves as a key precursor for the synthesis of various heterocyclic systems, including substituted 3-pyrroline-2-ones and pyrrolidine-2,3-diones. These derivatives have shown potential as antioxidant and antimicrobial agents.

Synthesis of 3-Hydroxy-3-pyrroline-2-one Derivatives with Antioxidant Activity

Derivatives of 3-hydroxy-3-pyrroline-2-one can be synthesized via multi-component reactions involving an aromatic aldehyde, an amine (such as 3-nitroaniline, which can be derived from the title compound), and a dialkyl acetylenedicarboxylate.[1] These compounds are of interest for their potential to scavenge free radicals, a key process in mitigating oxidative stress implicated in various diseases. The antioxidant activity of this class of compounds has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[1]

Synthesis of Pyrrolidine-2,3-dione Derivatives with Potential Antimicrobial Activity

The core structure can be elaborated into more complex heterocyclic systems such as 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. This intermediate can be further reacted with aliphatic amines to yield 1,4,5-trisubstituted pyrrolidine-2,3-diones. The pyrrolidine-2,3-dione scaffold is a known pharmacophore with a range of biological activities, including potential as antimicrobial agents.

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanisms of action for derivatives of this compound are still under investigation, the broader class of pyrrolidinone-containing molecules has been shown to modulate key cellular signaling pathways.

  • Anti-inflammatory Activity via NF-κB Inhibition: Certain pyrrolidinone derivatives have been demonstrated to inhibit the activation of the transcription factor NF-κB. This is achieved by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB-α. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

  • Neuromodulatory Effects via PKC Pathway and α7 ACh Receptors: 2-Pyrrolidinone, a related core structure, has been shown to facilitate hippocampal synaptic transmission by enhancing α7 acetylcholine receptor (AChR) responses. This potentiation is mediated through the protein kinase C (PKC) pathway. This suggests that pyrrolidinone-based molecules could be explored for their potential in treating cognitive disorders.

Quantitative Data Summary

The following tables summarize representative quantitative data for bioactive molecules structurally related to derivatives of this compound. It is important to note that these values are for analogous compounds and serve to illustrate the potential activities. Experimental validation is required for derivatives synthesized directly from this compound.

Table 1: Antioxidant Activity of Structurally Related 3-Pyrroline-2-one Derivatives

Compound ClassAssayEC50 (µg/mL)Reference CompoundEC50 of Reference (µg/mL)
Polysubstituted 3-hydroxy-3-pyrroline-2-onesDPPH> 128Quercetin9.97 ± 0.25

Data from a study on various polysubstituted 3-hydroxy-3-pyrroline-2-ones, indicating that while some activity was observed, it was lower than the reference antioxidant quercetin under the tested conditions.[1]

Table 2: Antimicrobial Activity of Structurally Related Pyrrolidine Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC of Reference (µg/mL)
N-Arylsuccinimide DerivativeStaphylococcus aureus32-128Ciprofloxacin0.50-16
Azo Derivative of Pyrrolidine-2,5-dioneStaphylococcus aureus16-64Ciprofloxacin0.50-16

MIC (Minimum Inhibitory Concentration) values for pyrrolidine-2,5-dione derivatives against selected bacterial and fungal species showed moderate to low activity compared to the reference drug ciprofloxacin.[2]

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of 4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one

This protocol is adapted from the synthesis of related 3-pyrroline-2-one derivatives.

Materials:

  • Benzaldehyde

  • 3-Nitroaniline

  • Ethyl 2,4-dioxovalerate

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • A mixture of benzaldehyde (1 equivalent), 3-nitroaniline (1 equivalent), and ethyl 2,4-dioxovalerate (1 equivalent) is prepared in glacial acetic acid.

  • The reaction mixture is heated under reflux for a specified time, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is isolated by pouring the mixture into ice-water and collecting the precipitate by filtration.

  • The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one.

Protocol 2: Conversion to 4-[1-(Alkylamino)ethylene]-1-(3-nitrophenyl)-5-phenylpyrrolidine-2,3-dione

Materials:

  • 4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one

  • Aliphatic amine (e.g., methylamine, 4-methoxybenzylamine) (4 equivalents)

  • Absolute Ethanol

  • Reaction tube with screw cap

Procedure:

  • To a glass reaction tube with a screw cap, add 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one (1 equivalent) and absolute ethanol.

  • Add the aliphatic amine (4 equivalents) to the mixture.

  • Seal the tube and heat the reaction mixture at 80°C for 5-7 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product can be isolated by evaporation of the solvent and purification of the residue by column chromatography.

Biological Assays

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This is a general protocol for assessing antioxidant activity.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Ascorbic acid or Quercetin (as a positive control)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in a suitable solvent.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the DPPH solution.

    • Add 100 µL of the sample dilutions or positive control to the wells.

    • For the blank, add 100 µL of the solvent used for the samples.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard protocol for determining the antibacterial efficacy of a compound.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (37°C)

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except for the sterility control well).

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth (turbidity).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound intermediate 3-Pyrroline-2-one / Pyrrolidine-2,3-dione Derivatives start->intermediate Multi-component Reaction / Further Derivatization antioxidant Antioxidant Assay (DPPH) intermediate->antioxidant antimicrobial Antimicrobial Assay (MIC) intermediate->antimicrobial ic50 IC50 Determination antioxidant->ic50 mic_val MIC Determination antimicrobial->mic_val

Caption: Synthetic and evaluation workflow for bioactive molecules.

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for In Vitro Assays Involving 1-(3-Nitrophenyl)pyrrolidin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitrophenyl)pyrrolidin-2-one is a synthetic compound featuring a pyrrolidin-2-one core, a versatile scaffold known for a wide range of biological activities in medicinal chemistry.[1][2] The presence of a nitrophenyl substituent suggests the potential for various pharmacological effects, including but not limited to anticancer, antibacterial, and anti-inflammatory properties. While direct experimental data for this compound is limited in publicly available literature, this document provides detailed application notes and protocols based on in vitro studies of structurally related pyrrolidin-2-one derivatives. These notes are intended to guide researchers in designing and conducting experiments to evaluate the biological activities of this compound.

Potential Applications

  • Anticancer Research: Evaluation of cytotoxic and antiproliferative effects against various cancer cell lines.

  • Antibacterial Drug Discovery: Assessment of inhibitory activity against a panel of pathogenic bacteria.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by the compound.

Data Presentation: In Vitro Biological Activities of Structurally Related Pyrrolidin-2-one Derivatives

The following tables summarize the in vitro biological activities of various pyrrolidin-2-one analogs. This data can serve as a reference for designing experiments and understanding the potential activity spectrum of this compound.

Table 1: Anticancer Activity of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [3][4]

Compound/DerivativeCancer Cell LineAssayEC50 (µM)
N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39 (Melanoma)MTT2.50 ± 0.46
PPC-1 (Prostate)MTT3.63 ± 0.45
MDA-MB-231 (Breast)MTT5.10 ± 0.80
Panc-1 (Pancreatic)MTT5.77 ± 0.80
N'-(4-chlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39 (Melanoma)MTT4.88 ± 0.78
N'-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39 (Melanoma)MTT6.46 ± 0.90

Table 2: Antibacterial Activity of Pyrrolidin-2-one Derivatives [5][6]

Compound/DerivativeBacterial StrainAssay MethodResultReference Compound
Hydrazone with a 5-nitrothien-2-yl fragmentS. aureusNot specifiedMIC: <7.8 µg/mLCefuroxime (7.8 µg/mL)
E. coliNot specifiedMIC: <7.8 µg/mLCefuroxime (7.8 µg/mL)
Hydrazone with a benzylidene moietyS. aureusNot specifiedMIC: 3.9 µg/mLCefuroxime (7.8 µg/mL)
1-aminopyrrolidin-2-one derivativesE. coliAgar Well DiffusionActiveAmoxicillin
S. aureusAgar Well DiffusionActiveAmoxicillin
Klebsiella sp.Agar Well DiffusionActiveAmoxicillin

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity in Cancer Cell Lines

This protocol is adapted from studies on related pyrrolidin-2-one derivatives and is suitable for assessing the cytotoxic effects of this compound.[3][4][7][8]

1. Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231, IGR39, PPC-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.

Protocol 2: Agar Well Diffusion Assay for Antibacterial Activity

This protocol is a standard method for screening the antibacterial activity of compounds like this compound.[6]

1. Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Klebsiella sp.)

  • Nutrient agar plates

  • Nutrient broth

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Amoxicillin)

  • Negative control (DMSO)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

2. Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacteria into nutrient broth and incubate at 37°C for 18-24 hours to obtain a fresh culture.

  • Inoculation of Agar Plates: Spread 100 µL of the bacterial culture evenly onto the surface of the nutrient agar plates.

  • Well Preparation: Use a sterile cork borer to create wells of 6 mm diameter in the agar.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at different concentrations), positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

  • Data Interpretation: A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Putative Signaling Pathway for Anticancer Activity

The following diagram illustrates a hypothetical signaling pathway that could be investigated for the anticancer mechanism of action of this compound, based on common pathways affected by cytotoxic agents.

anticancer_pathway cluster_cell Cancer Cell Drug This compound ROS Reactive Oxygen Species (ROS) Drug->ROS Induces Mitochondria Mitochondria Drug->Mitochondria Targets DNA_Damage DNA Damage Drug->DNA_Damage Induces ROS->Mitochondria Damages Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Triggers

Caption: Putative mechanism of anticancer activity for investigation.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for the initial in vitro screening of a compound for anticancer activity.

experimental_workflow Start Start: Compound Synthesis and Purification Stock_Solution Prepare Stock Solution (e.g., in DMSO) Start->Stock_Solution Treatment Treat Cells with Serial Dilutions of Compound Stock_Solution->Treatment Cell_Culture Culture Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data and Calculate EC50 MTT_Assay->Data_Analysis End End: Identify Lead Compounds for Further Study Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity screening.

References

Application Notes and Protocols: 1-(3-Nitrophenyl)pyrrolidin-2-one in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. By blocking the action of specific kinases, these inhibitors can halt tumor growth and progression.

This document provides detailed application notes and protocols for the utilization of 1-(3-Nitrophenyl)pyrrolidin-2-one and its derivatives in the development of novel kinase inhibitors. While direct extensive research on this specific molecule is emerging, its structural features, particularly the 3-nitrophenyl substitution, present a compelling starting point for inhibitor design. The protocols provided are based on established methodologies for analogous pyrrolidin-2-one-based kinase inhibitors, such as the FDA-approved drug Sunitinib, which targets multiple receptor tyrosine kinases (RTKs) including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

Rationale for this compound as a Kinase Inhibitor Scaffold

The design of kinase inhibitors often involves a heterocyclic core that can mimic the adenine region of ATP, the natural substrate for kinases. The pyrrolidin-2-one moiety serves as an effective scaffold for this purpose. The addition of a 3-nitrophenyl group is a strategic modification intended to explore and potentially enhance binding affinity and selectivity for the target kinase. The nitro group can act as a hydrogen bond acceptor and its position on the phenyl ring influences the overall conformation of the molecule, which is critical for fitting into the ATP-binding pocket of the kinase.

Key Signaling Pathways

Pyrrolidin-2-one derivatives, particularly those developed as anti-cancer agents, primarily target receptor tyrosine kinases involved in angiogenesis and cell proliferation. A key pathway inhibited is the VEGFR signaling cascade, which is crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR_Signaling VEGFR Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ligand Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition of ATP Binding

Caption: Inhibition of the VEGFR-2 signaling cascade by a this compound derivative.

Data Presentation: Inhibitory Activities of Pyrrolidin-2-one Derivatives

The following tables summarize the inhibitory activities of various pyrrolidin-2-one derivatives against key kinases and their effects in cell-based assays. This data is compiled from studies on analogues and serves as a benchmark for newly synthesized compounds based on the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Derivative AVEGFR-224.7Sunitinib80
Derivative BPDGFRβ16.1Sunitinib20
Derivative Cc-Kit35.0Sunitinib15
Derivative DFLT345.2Sunitinib25

Table 2: Cell-Based Assay Results

Compound IDAssay TypeCell LineIC50 (nM)Reference CompoundIC50 (nM)
Derivative AHUVEC Tube FormationHUVEC179Sunitinib387
Derivative BAnti-proliferationHCT1162,500Sunitinib5,000
Derivative CAnti-proliferationA549>10,000Sunitinib8,000

Experimental Protocols

Protocol 1: General Synthesis of 1-Arylpyrrolidin-2-one Derivatives

This protocol outlines a general method for the synthesis of 1-arylpyrrolidin-2-one derivatives, which can be adapted for this compound. A key synthetic strategy involves the condensation of an appropriate oxindole with a pyrrolidinone-containing aldehyde.[1][2]

Synthesis_Workflow General Synthesis Workflow start Start Materials: - Substituted Oxindole - N-substituted  2-pyrrolidone aldehyde condensation Condensation Reaction (e.g., in Ethanol with Piperidine) start->condensation purification Purification (e.g., Column Chromatography) condensation->purification product Final Product: (2-oxoindolin-3-ylidene)methylpyrrole Derivative purification->product

Caption: Workflow for the synthesis of pyrrolidin-2-one based kinase inhibitors.

Materials:

  • 5-substituted oxindole (e.g., 5-fluorooxindole)

  • N-substituted 2-pyrrolidone aldehyde

  • Ethanol (anhydrous)

  • Piperidine

  • Standard laboratory glassware and purification equipment (column chromatography)

Procedure:

  • Dissolve the 5-substituted oxindole (1 equivalent) and the N-substituted 2-pyrrolidone aldehyde (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for 5 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the crude product with cold ethanol.

  • Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the pure (2-oxoindolin-3-ylidene)methylpyrrole derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the inhibitory activity of a test compound against recombinant human VEGFR-2. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Kinase-Glo® MAX reagent

  • White 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.

  • Prepare Test Compound Dilutions: Create a serial dilution of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Prepare Master Mixture: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.

  • Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Test Wells: Add 5 µL of the diluted test compound solutions.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL in 1x Kinase Buffer).

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based Anti-Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT116, A549)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Assay_Workflow Cell-Based Assay Workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Proliferation Assay a1 Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) a2 Incubate Kinase Reaction a1->a2 a3 Detect Signal (e.g., Luminescence) a2->a3 a4 Calculate IC50 a3->a4 b1 Seed Cells b2 Treat with Inhibitor b1->b2 b3 Incubate (48-72h) b2->b3 b4 Add MTT Reagent b3->b4 b5 Measure Absorbance b4->b5 b6 Calculate IC50 b5->b6

Caption: Comparison of in vitro and cell-based assay workflows.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the established synthetic routes and assay protocols for analogous compounds, researchers can efficiently synthesize and evaluate new derivatives for their potential as targeted therapies. The provided application notes and protocols serve as a comprehensive guide for scientists and drug development professionals aiming to explore this chemical space in their research endeavors. Further optimization of this scaffold through structure-activity relationship studies could lead to the discovery of potent and selective kinase inhibitors with significant therapeutic potential.

References

Application Notes and Protocols for 1-(3-Nitrophenyl)pyrrolidin-2-one as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the exploration and development of novel antimicrobial agents with unique mechanisms of action. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities. The introduction of a nitrophenyl group to this scaffold, as in 1-(3-Nitrophenyl)pyrrolidin-2-one, offers an intriguing avenue for the development of new therapeutic agents. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

These application notes provide a comprehensive guide for the preliminary in vitro evaluation of this compound as a potential antimicrobial agent. The protocols outlined below describe standard methodologies for determining the antimicrobial efficacy and cytotoxicity of the compound, which are crucial early steps in the drug discovery pipeline.

Data Presentation

Effective data management and clear presentation are paramount in assessing the potential of a new chemical entity. The following tables are provided as templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

This table should be used to record the lowest concentration of the compound that inhibits the visible growth of a panel of clinically relevant microorganisms.

Test MicroorganismStrain (ATCC)MIC (µg/mL)Positive Control (Antibiotic)MIC of Control (µg/mL)
Staphylococcus aureus29213DataVancomycinData
Escherichia coli25922DataCiprofloxacinData
Pseudomonas aeruginosa27853DataCiprofloxacinData
Candida albicans90028DataFluconazoleData

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

This table is for recording the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the initial microbial inoculum.

Test MicroorganismStrain (ATCC)MIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus29213DataDataData
Escherichia coli25922DataDataData
Pseudomonas aeruginosa27853DataDataData

Table 3: Cytotoxicity of this compound on Mammalian Cell Lines

This table should be used to present the cytotoxic effects of the compound on representative mammalian cell lines, typically reported as the concentration that inhibits 50% of cell viability (IC₅₀).

Cell LineCell TypeIC₅₀ (µM)Positive Control (e.g., Doxorubicin)IC₅₀ of Control (µM)
HEK293Human Embryonic KidneyDataDataData
HepG2Human Hepatocellular CarcinomaDataDataData

Experimental Protocols

The following are detailed protocols for the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely accepted technique for determining the in vitro antimicrobial susceptibility of a compound.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains from a reputable culture collection (e.g., ATCC)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Positive control antibiotics (e.g., ciprofloxacin, vancomycin, fluconazole)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microorganism Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add a specific volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.

    • Prepare separate rows for each microorganism and control antibiotic.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth.

    • Positive Control: Wells containing a serial dilution of a standard antibiotic and the microbial inoculum.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed as a follow-up to the MIC test to determine if the compound has a cidal (killing) or static (inhibitory) effect.

Materials:

  • MIC plates from Protocol 1

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile spreaders or loops

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh, sterile agar plate.

  • Incubate the agar plates under the same conditions as the MIC test.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Protocol 3: Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the workflows for the key experimental protocols.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Compound Compound Stock (in DMSO) SerialDilution Serial Dilution in 96-Well Plate Compound->SerialDilution Inoculum Bacterial/Fungal Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation MIC MIC Determination (Visual/OD600) Incubation->MIC MBC_Plating Subculture from Clear Wells onto Agar MIC->MBC_Plating MBC_Incubation Incubation of Agar Plates MBC_Plating->MBC_Incubation MBC MBC Determination MBC_Incubation->MBC

Caption: Workflow for MIC and MBC Determination.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed Mammalian Cells in 96-Well Plate Treatment Treat Cells with Compound CellSeeding->Treatment CompoundPrep Prepare Compound Serial Dilutions CompoundPrep->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add MTT_inc Incubate (3-4h) MTT_add->MTT_inc Solubilize Add Solubilization Solution MTT_inc->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout IC50 Calculate IC50 Readout->IC50

Caption: Workflow for Cytotoxicity (MTT) Assay.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is yet to be elucidated, related pyrrolidinone-containing compounds have been reported to exert their antimicrobial effects through various mechanisms. These include the disruption of the bacterial cell membrane, leading to leakage of intracellular contents and cell death.[1] Some derivatives have been shown to inhibit essential enzymes involved in bacterial cell wall synthesis, such as penicillin-binding proteins (PBPs).[2]

Further studies, such as membrane permeabilization assays, enzyme inhibition assays, and transcriptomic or proteomic analyses, would be necessary to determine the precise signaling pathways and molecular targets affected by this compound. A potential starting point for investigation could be its effect on cell wall integrity and membrane potential.

Conclusion

The provided application notes and protocols offer a robust framework for the initial in vitro characterization of this compound as a potential antimicrobial agent. A systematic evaluation of its antimicrobial spectrum and cytotoxicity is a critical first step in the journey of drug discovery and development. The data generated from these studies will be instrumental in guiding future lead optimization efforts and mechanistic studies.

References

Application Notes and Protocols for the Synthesis of 1-(3-Nitrophenyl)pyrrolidin-2-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidin-2-one scaffold is a privileged pharmacophore present in a wide range of biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, nootropic, neuroprotective, and anti-inflammatory properties. The introduction of a 1-(3-nitrophenyl) substituent offers a unique opportunity to explore new chemical space and modulate the biological activity of this versatile core structure. The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially leading to novel interactions with biological targets.

These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 1-(3-nitrophenyl)pyrrolidin-2-one derivatives. Detailed experimental protocols for their synthesis are provided, along with a summary of relevant quantitative data to facilitate drug discovery efforts.

Data Presentation: Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through various synthetic routes. A key intermediate, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, has been synthesized via a three-component reaction and can be further modified. Spectroscopic data for this intermediate and its derivatives are crucial for structural confirmation.

Table 1: Spectroscopic Data for a Key 1-(3-Nitrophenyl)-3-pyrroline-2-one Intermediate

Compound NameMelting Point (°C)HRMS (m/z) [M+H]⁺¹H NMR (600 MHz, CDCl₃) δ (ppm)
4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one232 - 233Found: 339.0982, Calculated: 339.09818.34 (t, 1H), 7.97-7.95 (m, 2H), 7.46 (t, 1H)[1]

Table 2: Spectroscopic Data for a 1-(3-Nitrophenyl)pyrrolidine-2,3-dione Derivative

Compound NameMelting Point (°C)HRMS (m/z) [M+H]⁺¹³C NMR (150 MHz, DMSO-d₆) δ (ppm)
4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione233 - 236Found: 458.1716, Calculated: 458.1716174.12, 164.81, 164.21, 158.84, 147.77, 138.67, 137.89, 130.01, 128.99, 128.71, 128.65, 128.34, 128.09, 127.83, 119.84, 116.73, 114.27, 107.53, 58.71, 55.13, 46.06, 15.36[1]

Data Presentation: Biological Activity

While specific biological data for a wide range of this compound derivatives are still emerging, the broader class of N-aryl pyrrolidinones and related structures have shown significant potential in preclinical models of neurological disorders. The data presented below for analogous compounds provide a strong rationale for the investigation of this compound derivatives in these therapeutic areas.

Table 3: Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives

Compound ClassSeizure ModelED₅₀ (mg/kg)Reference
N-Mannich bases of pyrrolidine-2,5-dioneMaximal Electroshock (MES)16.13 - 46.07[2]
N-Mannich bases of pyrrolidine-2,5-dioneSubcutaneous Pentylenetetrazole (s.c.PTZ)128.8 - 134.0[2]

Table 4: Inhibition of Voltage-Gated Sodium Channels by Related Compounds

Compound Class/NameChannel SubtypeIC₅₀ (nM)Reference
Small molecule inhibitor (ICA-121431)Human Naᵥ1.319[3]
Small molecule inhibitor (ICA-121431)Human Naᵥ1.7>10,000[3]

Experimental Protocols

Protocol 1: Three-Component Synthesis of a 1-(3-Nitrophenyl)-3-pyrroline-2-one Derivative

This protocol describes the synthesis of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, a versatile intermediate.

Materials:

  • Benzaldehyde

  • 3-Nitroaniline

  • Ethyl 2,4-dioxovalerate

  • Glacial acetic acid

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) and 3-nitroaniline (1.0 mmol) in glacial acetic acid (5 mL), add ethyl 2,4-dioxovalerate (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one.[1]

Protocol 2: General Procedure for Intramolecular Cyclization to form this compound

This protocol outlines a general method for the synthesis of the core this compound scaffold via intramolecular cyclization of a γ-haloamide precursor.

Step 1: Synthesis of N-(3-Nitrophenyl)-4-halobutanamide

  • Dissolve 3-nitroaniline (1.0 mmol) and a suitable base (e.g., triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere.

  • Cool the mixture to 0 °C and add 4-halobutanoyl chloride (e.g., 4-chlorobutanoyl chloride or 4-bromobutanoyl chloride, 1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to obtain the N-(3-nitrophenyl)-4-halobutanamide.

Step 2: Intramolecular Cyclization

  • Dissolve the N-(3-nitrophenyl)-4-halobutanamide (1.0 mmol) in a suitable solvent (e.g., anhydrous N,N-dimethylformamide or acetone, 10 mL).

  • Add a base (e.g., potassium carbonate or sodium hydride, 1.5 mmol) to the solution.

  • Heat the reaction mixture to reflux (or a suitable temperature) and stir for 4-8 hours, monitoring by TLC.

  • After cooling, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Mandatory Visualizations

Synthesis Workflow

G cluster_synthesis General Synthesis of this compound Derivatives Reactants_3CR Benzaldehyde + 3-Nitroaniline + Ethyl 2,4-dioxovalerate Intermediate_3CR 4-acetyl-3-hydroxy-1-(3-nitrophenyl) -5-phenyl-3-pyrroline-2-one Reactants_3CR->Intermediate_3CR Three-Component Reaction Reactants_Cyclization 3-Nitroaniline + 4-Halobutanoyl chloride Intermediate_Cyclization N-(3-Nitrophenyl)-4-halobutanamide Reactants_Cyclization->Intermediate_Cyclization Amidation Product_3CR_deriv Further Derivatives (e.g., pyrrolidine-2,3-diones) Intermediate_3CR->Product_3CR_deriv Further Functionalization Product_core This compound Intermediate_Cyclization->Product_core Intramolecular Cyclization

Caption: General synthetic routes to this compound derivatives.

Proposed Signaling Pathway for Neuroprotection

Based on the known mechanisms of related neuroprotective pyrrolidinone derivatives, a plausible signaling pathway involves the modulation of excitatory neurotransmission and downstream signaling cascades that contribute to neuronal survival.

G cluster_pathway Proposed Neuroprotective Signaling Pathway Compound This compound Derivative VGSC Voltage-Gated Sodium Channels (VGSCs) Compound->VGSC Inhibition NMDA_Receptor NMDA Receptor Activation Compound->NMDA_Receptor Potential Direct Antagonism Glutamate_Release Reduced Glutamate Release VGSC->Glutamate_Release Inhibits Glutamate_Release->NMDA_Receptor Reduces Neuroprotection Neuroprotection Glutamate_Release->Neuroprotection Leads to Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity

Caption: Proposed mechanism of neuroprotection by this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for neurological disorders. The synthetic routes outlined in these notes provide a practical foundation for the generation of diverse chemical libraries. The biological data from related compound classes strongly suggest that these derivatives warrant further investigation for their potential anticonvulsant and neuroprotective effects. The provided protocols and data serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. Further studies are encouraged to elucidate the specific biological targets and mechanisms of action of this intriguing class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-Aryl Pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-aryl pyrrolidinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of N-aryl pyrrolidinones?

A1: Common impurities include unreacted starting materials such as anilines and γ-butyrolactone (or related lactones/ketoacids), side-reaction byproducts like dimers or polymers, and colored impurities arising from oxidation or degradation of reagents and products. Dehydrogenation of the pyrrolidinone ring can also lead to the formation of pyrrole byproducts, which can complicate purification.[1]

Q2: Which purification method is most suitable for my N-aryl pyrrolidinone?

A2: The choice of purification method depends on the scale of your experiment, the physical state of your product (solid or oil), and the nature of the impurities.

  • Recrystallization: Ideal for solid products with moderate purity (>80-90%). It is effective at removing small amounts of impurities and can be scaled up.

  • Flash Column Chromatography: Highly effective for separating compounds with different polarities, making it suitable for purifying both solid and oily products from a wide range of impurities.

  • Distillation: Best suited for thermally stable, liquid N-aryl pyrrolidinones, especially for removing non-volatile impurities.

  • Acid-Base Extraction: Particularly useful for removing basic impurities like residual anilines.

Q3: How can I determine the purity of my N-aryl pyrrolidinone?

A3: Purity is typically assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity by separating the main compound from impurities.[2][3]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable N-aryl pyrrolidinones and their impurities.[4][5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can be coupled with LC or GC (LC-MS, GC-MS) to identify impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of N-aryl pyrrolidinones.

Recrystallization Issues
Observed Issue Potential Cause Troubleshooting & Optimization
Low or No Crystal Formation Inappropriate solvent; solution is too dilute.Test a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).[7] Concentrate the solution by carefully evaporating some solvent.
Product "Oils Out" instead of Crystallizing Solution cooled too quickly; supersaturation; presence of impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] Add a small amount of additional hot solvent to dissolve the oil, then cool slowly. Consider a pre-purification step to remove impurities.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[8][9] Use only a small amount to avoid adsorbing the desired product.
Column Chromatography Issues
Observed Issue Potential Cause Troubleshooting & Optimization
Poor Separation of Product and Impurities Inappropriate solvent system; column overloading.Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation (ΔRf > 0.2). Use a larger column or reduce the amount of sample loaded.[8]
Product Does Not Elute from the Column Solvent polarity is too low; strong interaction with the stationary phase.Gradually increase the polarity of the solvent system.[8] If using silica gel, consider adding a small amount of a more polar solvent like methanol or a modifier like triethylamine to the eluent.
Streaking or Tailing of Bands Sample is too concentrated; strong interaction with silica.Load the sample in a more dilute solution. For basic compounds like some N-aryl pyrrolidinones, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.

Data Presentation

The following table provides an illustrative comparison of common purification methods for N-aryl pyrrolidinones. The values are representative and can vary based on the specific compound and impurity profile.

Purification Method Typical Purity Achieved Typical Yield/Recovery Scale Advantages Disadvantages
Recrystallization >99%60-90%mg to kgScalable, cost-effective, yields highly pure crystalline material.Only suitable for solids, potential for product loss in mother liquor.[10]
Flash Chromatography 95-99%70-95%mg to gHigh resolution, applicable to both solids and oils, versatile.Can be solvent-intensive, may require method development.
Vacuum Distillation >98%80-95%g to kgEffective for removing non-volatile impurities, good for liquids.Requires thermally stable compounds, not effective for separating compounds with close boiling points.
Acid-Base Extraction N/A (pre-purification step)>95%mg to kgExcellent for removing basic or acidic impurities.Limited to specific impurity types, requires multiple extraction steps.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general procedure for purifying N-aryl pyrrolidinones using silica gel chromatography.[11][12][13]

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides a retention factor (Rf) of ~0.3 for the desired N-aryl pyrrolidinone and good separation from impurities.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This is preferred for samples with poor solubility in the eluent.

  • Elution: Begin elution with the selected solvent system. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Removal of Residual Aniline via Acid-Base Extraction

This protocol is effective for removing unreacted aniline from a crude reaction mixture.[14]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.

  • Acid Wash: Add 1M aqueous HCl solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The protonated aniline hydrochloride salt will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer. Repeat the acid wash two more times with fresh 1M HCl to ensure complete removal of aniline.

  • Neutralization and Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the aniline-free product.

Protocol 3: Decolorization using Activated Carbon

This procedure can be used to remove colored impurities, often before a final purification step like recrystallization.[15][16]

  • Dissolution: Dissolve the crude N-aryl pyrrolidinone in a suitable solvent at room temperature or with gentle heating.

  • Charcoal Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the solution.

  • Heating and Stirring: Heat the mixture to near boiling for 10-15 minutes with stirring. Avoid boiling vigorously, as this can cause bumping.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be performed while the solution is hot to prevent premature crystallization of the product.

  • Product Isolation: The resulting decolorized filtrate can then be further purified by recrystallization or concentrated to yield the product.

Visualizations

Purification_Workflow cluster_start Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Crude N-Aryl Pyrrolidinone Recrystallization Recrystallization Crude->Recrystallization Solid Product Chromatography Column Chromatography Crude->Chromatography Solid or Oil Distillation Distillation Crude->Distillation Liquid Product Pure Pure Product Recrystallization->Pure Chromatography->Pure Distillation->Pure Analysis Purity Check (NMR, HPLC, GC) Pure->Analysis

Caption: General purification workflow for N-aryl pyrrolidinones.

Troubleshooting_Tree Impurity Impurity Detected in Product? Identify Identify Impurity Type Impurity->Identify Yes Color Colored Impurity Identify->Color Aniline Residual Aniline Identify->Aniline Other Other Organic Impurities Identify->Other Charcoal Treat with Activated Carbon Color->Charcoal AcidWash Perform Acid Wash (1M HCl) Aniline->AcidWash Recrystallize Recrystallize Other->Recrystallize If Solid Column Run Column Chromatography Other->Column If Oil or Poor Separation

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 1-(3-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 1-(3-Nitrophenyl)pyrrolidin-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: What are the common synthetic routes to prepare this compound?

A1: The two primary methods for synthesizing this compound are:

  • Nucleophilic Acyl Substitution and Intramolecular Cyclization: This is a two-step process where 3-nitroaniline is first acylated with 4-chlorobutyryl chloride to form an intermediate, which then undergoes intramolecular cyclization to yield the desired product.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of 3-nitroaniline with a suitable lactone precursor, although this is a less common approach for this specific target. A more conventional Buchwald-Hartwig approach would involve coupling an aryl halide with pyrrolidin-2-one.[1][2][3]

Q2: My reaction yield is very low. What are the potential causes and solutions?

A2: Low yields can stem from several factors depending on the synthetic route.

Potential CauseRecommended Solution
Incomplete Acylation (Route 1) Ensure the 3-nitroaniline is fully dissolved before adding 4-chlorobutyryl chloride. Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. Monitor the reaction by TLC to confirm the consumption of the starting material.
Inefficient Cyclization (Route 1) A strong base such as sodium hydride or potassium tert-butoxide is required to deprotonate the amide intermediate for cyclization. Ensure anhydrous conditions, as the base is sensitive to moisture. Heating the reaction mixture may also be necessary.
Catalyst Inactivity (Route 2) If attempting a Buchwald-Hartwig approach, ensure the palladium catalyst and phosphine ligand are of high quality and handled under an inert atmosphere.[4] The choice of ligand is crucial; sterically hindered, electron-rich phosphine ligands are often required for challenging substrates.[4]
Decomposition of Starting Material 3-nitroaniline can be sensitive to strong bases and high temperatures. Consider adding the base slowly at a lower temperature.

Q3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?

A3: The formation of side products is a common issue. The identity of these impurities will depend on your reaction conditions.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of 3-nitroaniline and/or the 4-chlorobutyramide intermediate.

  • Dimerization/Polymerization: Under strongly basic conditions, side reactions involving the reactants can lead to polymeric materials.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of 4-chlorobutyryl chloride or the final product can occur.

  • Dehalogenation: In palladium-catalyzed reactions, a common side reaction is the reduction of the aryl halide, leading to the formation of nitrobenzene.[5]

Q4: How can I effectively purify the crude this compound?

A4: Purification can typically be achieved through the following methods:

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) should effectively separate the product from most impurities.[6][7]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane) can be an effective final purification step.[6]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Acyl Substitution and Intramolecular Cyclization

Step 1: Synthesis of 4-chloro-N-(3-nitrophenyl)butanamide

  • Dissolve 3-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-chlorobutyryl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the crude 4-chloro-N-(3-nitrophenyl)butanamide in anhydrous tetrahydrofuran (THF).

  • Under an inert atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Diagrams

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_reaction Monitor Reaction by TLC start->check_reaction reaction_complete Reaction Complete? check_reaction->reaction_complete side_products Multiple Spots on TLC check_reaction->side_products Side Products Observed workup Perform Work-up reaction_complete->workup Yes incomplete_reaction Incomplete Reaction reaction_complete->incomplete_reaction No purify Purify Crude Product (Column Chromatography / Recrystallization) workup->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end_success Successful Synthesis characterize->end_success troubleshoot_incomplete Troubleshoot: - Check Reagent Quality - Increase Reaction Time/Temp - Check Catalyst (if applicable) incomplete_reaction->troubleshoot_incomplete troubleshoot_incomplete->check_reaction troubleshoot_side_products Troubleshoot: - Optimize Base/Solvent - Ensure Anhydrous Conditions - Lower Temperature side_products->troubleshoot_side_products troubleshoot_side_products->start Restart with Optimized Conditions

Caption: A flowchart for troubleshooting the synthesis of this compound.

Reaction Pathway and Potential Side Reactions

G Synthesis of this compound and Side Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions nitroaniline 3-Nitroaniline intermediate 4-chloro-N-(3-nitrophenyl)butanamide nitroaniline->intermediate + chlorobutyryl 4-Chlorobutyryl Chloride chlorobutyryl->intermediate + hydrolysis_product 4-Chlorobutyric Acid chlorobutyryl->hydrolysis_product Hydrolysis base1 Base (e.g., Et3N) base1->intermediate base2 Strong Base (e.g., NaH) product This compound (Desired Product) base2->product polymer Polymeric Byproducts base2->polymer water Water (impurity) water->hydrolysis_product intermediate->product Intramolecular Cyclization intermediate->polymer Dimerization/ Polymerization

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Buchwald-Hartwig amination of electron-deficient anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging yet crucial C-N bond-forming reaction. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)?

A1: The primary reason for low yields is the reduced nucleophilicity of the aniline. Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density on the nitrogen atom through inductive and resonance effects.[1] This makes the aniline a much weaker nucleophile, leading to sluggish reactions that may require more forcing conditions to proceed to completion.[1]

Q2: My Buchwald-Hartwig amination with a nitroaniline substrate is failing or giving minimal product. How can I improve it?

A2: This is a common challenge as standard palladium-phosphine catalysts can be ineffective for coupling with such poorly nucleophilic anilines. To improve your yields, consider the following:

  • Use Electron-Rich, Bulky Ligands: Modern biaryl phosphine ligands like XPhos, BrettPhos, and RuPhos are designed to accelerate the key steps of the catalytic cycle, even with challenging substrates.[1][2]

  • Switch to an N-Heterocyclic Carbene (NHC) Ligand: Palladium-NHC complexes can offer superior stability and activity, especially for difficult couplings.[1][3]

  • Employ a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often necessary to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[1][4]

  • Use a Well-Defined Precatalyst: Using a stable, well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ.[1][5]

Q3: I am observing a significant amount of dehalogenation as a side product. What are the likely causes and solutions?

A3: Dehalogenation, where the halogen on your aryl halide is replaced by a hydrogen, is a common side reaction. This often occurs via the formation of a palladium-hydride species.[6] To minimize this:

  • Choice of Base: Strong bases like NaOtBu can sometimes promote dehalogenation. Weaker bases such as K₃PO₄ or Cs₂CO₃ might be preferable in some cases.[6]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over reductive dehalogenation.[6]

  • Protect the Amine: The free amino group can sometimes facilitate dehalogenation. Protecting it with a group like Boc (tert-butyloxycarbonyl) can suppress this side reaction.[6]

  • Solvent Choice: Aprotic solvents like toluene or dioxane may reduce dehalogenation compared to more polar aprotic solvents like DMF in some instances.[6]

  • Lower Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.[6]

Q4: Can I use weaker, soluble organic bases for the amination of electron-deficient anilines?

A4: While strong, insoluble inorganic bases are common, recent advancements have enabled the use of milder, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[7][8] This often requires a specifically designed electron-deficient palladium catalyst.[8][9] The advantage of using a soluble organic base is the potential for milder reaction conditions and improved functional group tolerance.[7][8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
No Reaction or Low Conversion 1. Insufficiently active catalyst. 2. Base is not strong enough to deprotonate the aniline. 3. Reaction temperature is too low. 4. Catalyst deactivation due to oxygen.1. Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos, BrettPhos). Use a well-defined precatalyst (e.g., XPhos Pd G3). 2. Use a stronger base like NaOtBu or KOtBu. For sensitive substrates, consider a soluble organic base like DBU with a specialized catalyst system. 3. Increase the reaction temperature, typically between 80-110 °C. 4. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).
Formation of Side Products (e.g., Hydrodehalogenation) 1. The base may be too strong or reactive. 2. The chosen ligand may not be optimal. 3. The free amine functionality might be promoting side reactions.1. Screen weaker bases such as Cs₂CO₃ or K₃PO₄. 2. Use bulky, electron-rich phosphine ligands which can outcompete the hydrodehalogenation pathway. 3. Consider protecting the amine group if it is not the desired reaction site.
Inconsistent Results 1. In situ catalyst generation can be variable. 2. Reagents or solvents may contain impurities or water. 3. Insufficient mixing of heterogeneous reaction mixtures.1. Use a well-defined, air-stable precatalyst for more consistent generation of the active catalytic species. 2. Use anhydrous, degassed solvents and purify reagents if necessary. 3. Ensure vigorous stirring, especially when using insoluble inorganic bases.
Difficulty with Aryl Chlorides 1. Oxidative addition to aryl chlorides is generally slower than for aryl bromides or iodides.1. Use a catalyst system known to be effective for aryl chlorides, which often involves highly electron-rich and sterically hindered ligands like tBuXPhos or N-heterocyclic carbenes (NHCs). 2. Higher reaction temperatures and longer reaction times may be necessary.

Data Summary Tables

Table 1: Common Ligands for Amination of Electron-Deficient Anilines

LigandStructureKey Features
XPhos BiarylphosphineBulky and electron-rich, generally effective for a wide range of substrates.
RuPhos BiarylphosphineSimilar to XPhos, often provides good results with challenging substrates.
BrettPhos BiarylphosphineDesigned for coupling primary amines and can be effective for electron-deficient anilines.[10]
tBuXPhos BiarylphosphineIncreased steric bulk can be beneficial for challenging couplings, including those with aryl chlorides.
ITent (NHC) N-Heterocyclic CarbeneOffers high stability and activity, particularly effective in apolar hydrocarbon solvents.[3]

Table 2: Recommended Reaction Parameters

ParameterRecommendationRationale
Catalyst Loading 1-2 mol %Sufficient for most reactions; may need to be increased for very challenging substrates.
Ligand Loading 1.2-2.4 mol % (for in situ)A slight excess of ligand relative to the palladium source is often beneficial.
Base NaOtBu, KOtBu, Cs₂CO₃Strong, non-nucleophilic bases are needed to deprotonate the weakly acidic aniline.[1][4]
Solvent Toluene, Dioxane, THFAprotic solvents are generally preferred. Toluene is a common choice.[10][11]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.[5]
Concentration 0.1 - 1.0 MReaction concentration can influence the rate and outcome.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Electron-Deficient Aniline with an Aryl Bromide

This protocol is adapted for coupling an aryl bromide with an electron-deficient aniline using a modern palladium precatalyst.[1]

  • Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the electron-deficient aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the Palladium G3 Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[1]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.[1]

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange / Base Deprotonation Pd(II)_Complex->Ligand_Exchange + R'NH2, Base Amido_Complex Ar-Pd(II)(L)-NHR' Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NHR' (Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield / No Reaction check_catalyst Is the catalyst system optimal? start->check_catalyst change_ligand Use bulky, e--rich ligand (XPhos, RuPhos, etc.) Use precatalyst check_catalyst->change_ligand No check_base Is the base strong enough? check_catalyst->check_base Yes change_ligand->check_base change_base Use stronger base (NaOtBu, KOtBu) check_base->change_base No check_conditions Are reaction conditions appropriate? check_base->check_conditions Yes change_base->check_conditions change_conditions Increase temperature Ensure inert atmosphere check_conditions->change_conditions No success Improved Yield check_conditions->success Yes change_conditions->success

Caption: Troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Pyrrolidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrrolidinone synthesis. It addresses common challenges encountered during experimentation to ensure a more efficient and successful workflow.

Frequently Asked Questions (FAQs)

Issue 1: Low Yield in Pyrrolidinone Synthesis

Q: My pyrrolidinone synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in pyrrolidinone synthesis can stem from several factors, including incomplete reactions, side reactions, and issues during work-up. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before work-up. Consider increasing the reaction time or temperature if necessary.[1]

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired pyrrolidinone. Common side reactions include:

    • Dehydrogenation: Formation of pyrrole or dihydropyrrole derivatives, often indicated by discoloration of the reaction mixture. This can be promoted by certain catalysts (e.g., Pd, Pt, Ru) at high temperatures.[2]

      • Solution: Use a less active catalyst, lower the reaction temperature, control the reaction time, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Ring-Opening (Hydrolysis): Cleavage of the lactam amide bond under strong acidic or basic conditions, yielding a γ-aminobutyric acid derivative.[2][3]

      • Solution: Carefully control the pH of your reaction. If acidic or basic conditions are required for other transformations in the molecule, consider using milder reagents or protecting the pyrrolidinone ring.

    • Enamine Formation: In multicomponent reactions, the starting aniline can react with diethyl acetylenedicarboxylate to form a stable enamine intermediate, which does not cyclize to the desired pyrrolidinone.[4]

      • Solution: The use of an acid catalyst, such as citric acid, can favor the desired imine pathway leading to the pyrrolidinone product.[4]

    • Cannizzaro Reaction: Under alkaline conditions, this can be a competing reaction, as observed in some synthetic routes.[5]

  • Work-up Issues: The product may be lost during the extraction and purification steps.

    • Solution: If the product is polar, it may have partial solubility in the aqueous layer during extraction. Perform multiple extractions with a suitable organic solvent and consider "salting out" the aqueous layer with brine to improve extraction efficiency.[1]

Issue 2: Challenges in the Reaction of γ-Butyrolactone with Amines

Q: I am experiencing difficulties with the aminolysis of γ-butyrolactone. What factors influence this reaction?

A: The reaction of γ-butyrolactone with amines to form γ-hydroxyamides, a precursor to pyrrolidinones upon cyclization, can be slow.

  • Slow Reaction Rate: The aminolysis of lactones can be sluggish, which is inefficient for some applications.[6][7]

    • Solution: The reaction rate can be predictably adjusted by introducing a substituent with a known field effect value at the alpha position of the γ-butyrolactone before reacting it with the amine.[6][7] Industrially, this reaction is often carried out at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) to achieve high conversion.[3]

Issue 3: Problems with N-Alkylation of Pyrrolidinone

Q: I am having trouble with the N-alkylation of my pyrrolidinone. The reaction is not going to completion. What can I do?

A: N-alkylation of pyrrolidinones can be challenging, often resulting in incomplete reactions or the formation of byproducts.

  • Incomplete Reaction: The reaction may not proceed to completion, leaving unreacted starting material.[8]

    • Solution:

      • Solvent and Base: Changing the solvent to a more polar aprotic one like DMF or DMSO can improve the solubility of reactants.[8] Using a stronger or more soluble base, such as cesium carbonate or sodium hydride, may also be beneficial.[8][9]

      • Catalyst: Adding a catalytic amount of potassium iodide can facilitate the reaction.[8]

      • Reaction Conditions: Increasing the reaction temperature, potentially using a microwave reactor, can help drive the reaction to completion.[8]

  • Over-alkylation: The pyrrolidine nitrogen may be quaternized, especially with less sterically bulky alkylating agents.[9]

    • Solution: Carefully control the stoichiometry of the alkylating agent.

  • Protecting Groups: If other functional groups in the molecule are sensitive to the reaction conditions, consider using a protecting group strategy.[2]

Issue 4: Purification of Pyrrolidinone Products

Q: I am struggling to purify my crude pyrrolidinone product. What are the best methods?

A: Purification of pyrrolidinones can be complicated by the presence of starting materials, side products, and stereoisomers.

  • Common Impurities: These can include unreacted starting materials, diastereomers, enantiomers, and side-products from incomplete cyclization or protecting group manipulation.[10]

  • Purification Techniques:

    • Distillation: For volatile pyrrolidinones, fractional distillation under reduced pressure is an effective method to achieve high purity and minimize thermal degradation.[11]

    • Acid Treatment: To remove basic impurities like pyrrolidine, the crude mixture can be treated with a mineral acid (e.g., sulfuric acid) or a carboxylic acid (e.g., formic acid). This converts the basic impurity into a non-volatile salt, allowing the pyrrolidinone to be separated by distillation.[11]

    • Chromatography: Column chromatography is a standard method for purifying non-volatile or thermally sensitive pyrrolidinones.[1] For chiral compounds, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is essential for separating enantiomers and diastereomers.[10]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Data Presentation

Table 1: Reaction Conditions for Pyrrolidinone Synthesis from Glutamic Acid Derivatives

Starting MaterialCatalystSolventTemperature (°C)Pressure (bar H₂)Yield (%)Reference
Glutamic AcidRu/Al₂O₃Water1602060[12]
Pyroglutamic AcidPd/Al₂O₃-250670[12]
Pyroglutamic AcidRu/Al₂O₃-1602062.6[13]

Table 2: Industrial Conditions for Pyrrolidinone Synthesis from γ-Butyrolactone

ReactantsCatalystTemperature (°C)Pressure (MPa)Conversion of γ-Butyrolactone (%)Selectivity to 2-Pyrrolidinone (%)Reference
γ-Butyrolactone and liquid ammoniaNone250 - 2908.0 - 16.0~100>94[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Pyrrolidone from Glutamic Acid

This protocol is based on the one-pot conversion using a supported Ruthenium catalyst.[12]

  • Catalyst Preparation: Prepare a Ru/Al₂O₃ catalyst by the impregnation method using an aqueous solution of RuCl₃.

  • Reaction Setup: In a high-pressure reactor, charge glutamic acid, the Ru/Al₂O₃ catalyst, and water as the solvent.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to 20 bar and heat the mixture to 160 °C.

  • Reaction Time: Maintain the reaction for 2 hours.

  • Work-up and Purification: After cooling and depressurizing the reactor, filter the catalyst. The product, 2-pyrrolidone, can be isolated and purified from the aqueous solution by distillation.

Protocol 2: N-Alkylation of Pyrrolidinone

This is a general protocol based on common laboratory procedures.[8][9]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the starting pyrrolidinone in a dry, polar aprotic solvent such as DMF.

  • Deprotonation: Add a suitable base (e.g., NaH, K₂CO₃, or Cs₂CO₃) to the solution and stir. The choice of base and reaction temperature will depend on the acidity of the N-H bond. For NaH, the reaction is typically started at 0 °C.

  • Alkylation: Slowly add the alkyl halide (e.g., alkyl bromide or iodide) to the reaction mixture. If the reaction is sluggish, a catalytic amount of potassium iodide can be added.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. The reaction may require heating.

  • Work-up: Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions Occurring? Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time/Temp Monitor by TLC/LC-MS Incomplete_Reaction->Increase_Time_Temp Yes Workup_Issues Work-up Issues? Side_Reactions->Workup_Issues No Investigate_Side_Reactions Investigate Side Reactions (See Side Reaction Workflow) Side_Reactions->Investigate_Side_Reactions Yes Optimize_Workup Optimize Work-up (e.g., multiple extractions, salting out) Workup_Issues->Optimize_Workup Yes Success Improved Yield Workup_Issues->Success No Increase_Time_Temp->Success Investigate_Side_Reactions->Success Optimize_Workup->Success

Caption: Troubleshooting workflow for low yield in pyrrolidinone synthesis.

Side_Reaction_Mitigation Dehydrogenation Dehydrogenation (Pyrrole Formation) Solution_Dehydro Lower Temp Inert Atmosphere Less Active Catalyst Dehydrogenation->Solution_Dehydro Ring_Opening Ring-Opening (Hydrolysis) Solution_Ring_Opening Control pH Milder Reagents Protecting Groups Ring_Opening->Solution_Ring_Opening Enamine_Formation Enamine Formation (Multicomponent Reactions) Solution_Enamine Use Acid Catalyst (e.g., Citric Acid) Enamine_Formation->Solution_Enamine

Caption: Mitigation strategies for common side reactions.

N_Alkylation_Troubleshooting Start Incomplete N-Alkylation Check_Conditions Review Reaction Conditions Start->Check_Conditions Solvent_Base Optimize Solvent & Base (e.g., DMF, Cs₂CO₃, NaH) Check_Conditions->Solvent_Base Add_Catalyst Add Catalyst (e.g., KI) Solvent_Base->Add_Catalyst Increase_Temp Increase Temperature (Consider Microwave) Add_Catalyst->Increase_Temp Success Complete Reaction Increase_Temp->Success

Caption: Logical workflow for troubleshooting incomplete N-alkylation.

References

Technical Support Center: Amination of Gamma-Butyrolactone with 3-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the amination of gamma-butyrolactone (GBL) with 3-nitroaniline to synthesize N-(3-nitrophenyl)-4-hydroxybutanamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between gamma-butyrolactone and 3-nitroaniline?

The primary product is N-(3-nitrophenyl)-4-hydroxybutanamide. This is formed through the nucleophilic attack of the amino group of 3-nitroaniline on the carbonyl carbon of gamma-butyrolactone, leading to the opening of the lactone ring.

Q2: What are the potential byproducts in this reaction?

Several byproducts can be formed depending on the reaction conditions. These may include:

  • Unreacted starting materials (gamma-butyrolactone and 3-nitroaniline).

  • Poly(4-hydroxybutyrate) from the polymerization of GBL.[1]

  • Products from the degradation or side-reactions of 3-nitroaniline, especially at elevated temperatures.

  • Dehydration products of N-(3-nitrophenyl)-4-hydroxybutanamide, such as N-(3-nitrophenyl)but-3-enamide, particularly under harsh acidic or basic conditions.

Q3: What reaction conditions are recommended for this amination?

While specific conditions may need optimization, a general starting point would be to heat a mixture of gamma-butyrolactone and 3-nitroaniline, either neat or in a high-boiling, inert solvent such as xylene or DMSO. The reaction may be slow and could require elevated temperatures (e.g., 150-200 °C). The use of a catalyst, such as a Lewis acid or a base, could potentially accelerate the reaction, but may also promote side reactions.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). By taking aliquots from the reaction mixture at different time intervals, you can track the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature or time. 2. Low reactivity of 3-nitroaniline. 3. Reagents are of poor quality or contain inhibitors.1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor for product formation and byproduct accumulation. 2. Consider the use of a catalyst. A mild acid or base might be effective, but should be used with caution to avoid promoting side reactions. 3. Ensure the purity of starting materials. Purify GBL and 3-nitroaniline if necessary.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen or water leading to oxidative side reactions or hydrolysis.[1] 3. Inappropriate catalyst promoting side reactions.1. Lower the reaction temperature and increase the reaction time. 2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents. 3. If using a catalyst, screen different types (acidic, basic, neutral) and concentrations to find optimal conditions.
Product Isolation is Difficult 1. The product is highly soluble in the reaction solvent. 2. The product has similar polarity to the starting materials or byproducts.1. After the reaction, try to precipitate the product by adding a non-solvent. 2. Utilize column chromatography with a carefully selected solvent system to separate the product from impurities. Recrystallization can also be an effective purification method.
Polymerization of GBL is Observed 1. Presence of strong acidic or basic catalysts or impurities.[1]1. Neutralize any acidic or basic impurities in the starting materials. 2. Avoid using strong acids or bases as catalysts if polymerization is a significant issue.

Experimental Protocol: Synthesis of N-(3-nitrophenyl)-4-hydroxybutanamide

Disclaimer: This is a general guideline and may require optimization.

Materials:

  • Gamma-butyrolactone (GBL)

  • 3-Nitroaniline

  • High-boiling inert solvent (e.g., Xylene, DMSO) - optional

  • Round bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round bottom flask, add 3-nitroaniline (1 equivalent) and gamma-butyrolactone (1.1 to 1.5 equivalents).

  • (Optional) Add a high-boiling, inert solvent.

  • Heat the reaction mixture to 150-180 °C with stirring.

  • Monitor the reaction progress using TLC or HPLC.

  • Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration.

  • If the product remains in solution, the excess GBL and solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants GBL Gamma-Butyrolactone Intermediate Tetrahedral Intermediate GBL->Intermediate + Polymer Polymerization GBL->Polymer Side Reaction (Acid/Base Catalyzed) Nitroaniline 3-Nitroaniline Nitroaniline->Intermediate + Product N-(3-nitrophenyl)-4- hydroxybutanamide Intermediate->Product Ring Opening Dehydration Dehydration Product Product->Dehydration Side Reaction (High Temp, Acid/Base)

Caption: Reaction pathway for the amination of GBL with 3-nitroaniline and potential side reactions.

Troubleshooting_Workflow Start Start Experiment Problem Low/No Product Yield? Start->Problem CheckTemp Increase Temperature/Time? Problem->CheckTemp Yes Byproducts Multiple Byproducts? Problem->Byproducts No AddCatalyst Add Catalyst? CheckTemp->AddCatalyst No Improvement CheckTemp->Byproducts Improved, but... CheckPurity Check Reagent Purity? AddCatalyst->CheckPurity No Improvement AddCatalyst->Byproducts Improved, but... CheckPurity->Byproducts Improved, but... Optimize Optimize Conditions CheckPurity->Optimize No Improvement LowerTemp Lower Temperature? Byproducts->LowerTemp Yes Success Successful Reaction Byproducts->Success No InertAtmosphere Use Inert Atmosphere? LowerTemp->InertAtmosphere No Improvement LowerTemp->Optimize Improvement InertAtmosphere->Optimize No Improvement InertAtmosphere->Optimize Improvement Optimize->Success

Caption: A troubleshooting workflow for optimizing the amination reaction.

References

1-(3-Nitrophenyl)pyrrolidin-2-one solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-(3-Nitrophenyl)pyrrolidin-2-one in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What is the recommended first step for dissolving this compound for in vitro assays?

A2: The recommended initial approach is to prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental medium.[1] This is a standard and effective method for working with hydrophobic compounds. Dimethyl sulfoxide (DMSO) is a common and powerful solvent for many organic molecules and is a good starting point.[2]

Q3: My compound precipitated out of solution when I added the DMSO stock to my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out," which occurs when a hydrophobic compound in an organic solvent is rapidly introduced into an aqueous environment.[1] Here are several troubleshooting steps:

  • Decrease the Final Concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit under those conditions. Try lowering the final concentration.[1]

  • Lower the Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your aqueous medium can influence solubility. While it acts as a co-solvent, high concentrations can sometimes lead to precipitation upon dilution. Aim for a final DMSO concentration of 0.5% or lower if your experiment allows.[2]

  • Modify the Dilution Method: Instead of adding the stock solution directly to the final volume of the aqueous buffer, try adding the stock to a smaller volume of the buffer while vortexing, and then gradually adding the remaining buffer. This can help to avoid localized high concentrations that can initiate precipitation.[2]

  • Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to the aqueous medium can help to maintain the solubility of hydrophobic compounds.[3][4]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: The structure of this compound does not contain strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range. Therefore, pH adjustment is unlikely to have a significant impact on its aqueous solubility.[5][6]

Q5: Are there other techniques to enhance the aqueous solubility of this compound for formulation development?

A5: Yes, for formulation development where higher concentrations may be required, several advanced techniques can be explored:

  • Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent (a co-solvent system) can significantly increase the solubility of poorly soluble compounds.[7][8] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[9] This can enhance the dissolution rate and apparent solubility by presenting the compound in an amorphous, higher-energy state.[9]

  • Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[8][10]

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the hydrophobic compound, thereby increasing its apparent solubility in water.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Compound will not dissolve in 100% DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO. Ensure you are using anhydrous, high-purity DMSO. Gentle heating or sonication may also aid dissolution.[2]
Precipitation occurs over time in the final aqueous solution. The solution is supersaturated and thermodynamically unstable.Decrease the final concentration of the compound. Consider using a stabilizing agent like a surfactant or a hydrophilic polymer.
Inconsistent results between experiments. Variability in solution preparation or compound precipitation.Standardize your solution preparation protocol. Always visually inspect for any signs of precipitation before use. Prepare fresh working solutions for each experiment.[4]
Cell toxicity observed at the intended concentration. The organic solvent (e.g., DMSO) may be causing toxicity.Perform a vehicle control experiment to determine the toxicity threshold of the solvent in your specific cell line. Aim to keep the final solvent concentration as low as possible (ideally ≤0.1%).[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Determine the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare the desired volume of a 10 mM stock solution.

  • Dissolution: Add the calculated mass of the compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous, high-purity DMSO.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes or gently warm the solution to 37°C.[2]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.[2]

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Protocol 2: Preparation of a Working Solution in Aqueous Medium

  • Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This will allow for smaller volumes to be added to the final aqueous solution, keeping the final DMSO concentration low.[2]

  • Prepare Final Working Solution: Pre-warm your aqueous medium (e.g., cell culture medium, buffer) to the desired experimental temperature (e.g., 37°C).

  • Dilution: To prepare your final working concentration, add a small volume of the appropriate DMSO intermediate to the pre-warmed medium. It is crucial to always add the DMSO stock to the aqueous buffer, not the other way around.[2]

  • Immediate Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation.[2]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1%) and is consistent across all experimental conditions, including vehicle controls.[2]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Assay weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store intermediate Prepare Intermediate Dilution in DMSO store->intermediate add_stock Add Stock to Medium intermediate->add_stock prewarm Pre-warm Aqueous Medium prewarm->add_stock mix Vigorous Mixing add_stock->mix add_to_assay Add to Assay mix->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: A typical experimental workflow for preparing and using a poorly soluble compound.

troubleshooting_logic cluster_concentration Concentration Issues cluster_solvent Solvent Issues cluster_additives Formulation Strategies start Compound Precipitates in Aqueous Medium check_final_conc Is final concentration too high? start->check_final_conc lower_conc Lower Final Concentration check_final_conc->lower_conc Yes check_dmso_conc Is final DMSO concentration > 0.5%? check_final_conc->check_dmso_conc No lower_dmso Lower DMSO Concentration check_dmso_conc->lower_dmso Yes try_surfactant Add Surfactant (e.g., Tween-80) check_dmso_conc->try_surfactant No try_cosolvent Use a Co-solvent System (e.g., PEG, Propylene Glycol) try_surfactant->try_cosolvent

Caption: A troubleshooting decision tree for addressing compound precipitation.

References

Technical Support Center: Purification of 1-(3-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-Nitrophenyl)pyrrolidin-2-one. The following sections detail common purification challenges, address potential degradation issues, and provide structured data and protocols to streamline your purification workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: I am observing a significant loss of product during column chromatography. What could be the cause?

A1: Product loss during silica gel column chromatography can be attributed to several factors, primarily related to the stability of the compound on the stationary phase. This compound, containing a lactam ring and a nitroaromatic group, can be susceptible to degradation on acidic silica gel.

  • Potential Cause 1: Lactam Ring Hydrolysis. Silica gel is inherently acidic and can catalyze the hydrolysis of the lactam ring, especially in the presence of protic solvents like methanol. This would lead to the formation of 4-amino-4-(3-nitrophenyl)butanoic acid.

  • Potential Cause 2: Strong Adsorption. The polar nature of the nitro group and the lactam carbonyl can lead to strong adsorption on the silica surface, resulting in tailing and incomplete elution.

  • Potential Cause 3: On-Column Reactions. The nitro group can be susceptible to reduction, although this is less common on silica gel unless specific contaminants are present.

Troubleshooting Steps:

  • Neutralize Silica Gel: Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (0.1-1% in the eluent), followed by the eluent until the pH of the filtrate is neutral.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or C18 (for reverse-phase chromatography).

  • Optimize Your Solvent System: Use a less protic and more non-polar eluent system if possible. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or acetone) can help in efficient elution without causing significant degradation.

  • Work-up Procedure: Ensure your crude product is thoroughly dried and free of any acidic or basic impurities from the reaction work-up before loading it onto the column.

Q2: My purified product has a yellowish or brownish tint, even after chromatography. What are these colored impurities?

A2: The presence of color in your final product often indicates the formation of degradation products or the presence of persistent impurities. For nitroaromatic compounds, color can arise from several sources.

  • Potential Cause 1: Nitrophenol-type Impurities. Photodegradation or side reactions during synthesis can lead to the formation of nitrophenols, which are often colored.[1]

  • Potential Cause 2: Oxidation Products. The pyrrolidinone ring can be susceptible to oxidation, leading to the formation of colored byproducts.

  • Potential Cause 3: Residual Starting Materials or Byproducts. Impurities from the synthesis, such as unreacted 3-nitroaniline or byproducts from its side reactions, can be colored.

Troubleshooting Steps:

  • Recrystallization: Attempt recrystallization of the purified product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). This is often effective in removing colored impurities.

  • Activated Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite to remove the charcoal. This can effectively remove colored impurities.

  • Protect from Light: Nitroaromatic compounds can be light-sensitive.[1] Protect your compound from direct light during purification and storage to prevent photodegradation.

  • Inert Atmosphere: If oxidation is suspected, perform the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: The primary degradation pathways for this compound involve the hydrolysis of the lactam ring and reactions involving the nitro group.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl group of the lactam can be protonated, making it more susceptible to nucleophilic attack by water, leading to ring opening and the formation of 4-amino-4-(3-nitrophenyl)butanoic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the lactam can be hydrolyzed via nucleophilic attack of a hydroxide ion on the carbonyl carbon, also resulting in the ring-opened amino acid.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group under certain conditions (e.g., catalytic hydrogenation, certain metal reductants). This would yield 1-(3-aminophenyl)pyrrolidin-2-one.

  • Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation, potentially leading to complex mixtures of products.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (nitrogen or argon) is ideal to protect it from moisture, oxygen, and light.

Q3: Can I use reverse-phase chromatography for the purification of this compound?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a suitable alternative to normal-phase chromatography. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol. This method can be advantageous as it avoids the use of acidic silica gel. However, the solubility of the compound in the mobile phase needs to be considered.

Data Presentation

Table 1: Potential Degradation Products and Their Characteristics

Degradation Product NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
4-amino-4-(3-nitrophenyl)butanoic acidC₁₀H₁₂N₂O₄224.22Lactam hydrolysis (acid or base catalyzed)
1-(3-aminophenyl)pyrrolidin-2-oneC₁₀H₁₂N₂O176.22Reduction of the nitro group

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Neutralized Silica)

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Neutralization (Optional, if degradation is observed): Add 0.5% triethylamine to the slurry and mix well. Allow it to stand for 15-20 minutes.

  • Column Packing: Pack the column with the neutralized silica slurry.

  • Equilibration: Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Start the elution with the initial mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent or a solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

  • Dissolution: Dissolve the crude or purified product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

DegradationPathways main This compound hydrolysis_product 4-amino-4-(3-nitrophenyl)butanoic acid main->hydrolysis_product H₂O / H⁺ or OH⁻ (Lactam Hydrolysis) reduction_product 1-(3-aminophenyl)pyrrolidin-2-one main->reduction_product Reducing Agent (e.g., H₂, Pd/C)

Caption: Potential degradation pathways of this compound.

PurificationWorkflow start Crude Product column Flash Column Chromatography (Neutralized Silica) start->column tlc TLC Analysis of Fractions column->tlc tlc->column Fractions Impure combine Combine Pure Fractions tlc->combine Fractions Pure evaporate Solvent Evaporation combine->evaporate check_purity Check Purity (NMR, LC-MS) evaporate->check_purity pure_product Pure Product check_purity->pure_product Purity > 95% recrystallize Recrystallization check_purity->recrystallize Purity < 95% recrystallize->check_purity

Caption: Recommended workflow for the purification of this compound.

References

removing unreacted starting materials from 1-(3-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(3-Nitrophenyl)pyrrolidin-2-one. Our goal is to help you overcome common challenges in removing unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the crude product of this compound synthesis?

A1: The primary impurities are typically unreacted starting materials, namely 3-nitroaniline and γ-butyrolactone. Depending on the reaction conditions, side products from potential side reactions may also be present.

Q2: I have a persistent yellow or brownish color in my purified product. What could be the cause and how can I remove it?

A2: Colored impurities often arise from side reactions or the degradation of starting materials. If recrystallization does not remove the color, a charcoal treatment during the recrystallization process can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q3: My crude product is an oil and does not solidify upon cooling. How can I purify it?

A3: "Oiling out" instead of crystallization can occur due to the presence of significant impurities or if the melting point of your compound is lower than the boiling point of the chosen solvent. In this case, column chromatography is the recommended purification method.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components. A pure compound should ideally show a single spot. For more definitive purity analysis and structural confirmation, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation Upon Cooling - The solution is not sufficiently saturated. - The cooling process is too rapid. - The chosen solvent is not optimal.- Reheat the solution and evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Experiment with different recrystallization solvents or solvent mixtures.
Product "Oils Out" Instead of Crystallizing - High level of impurities present. - The melting point of the product is lower than the boiling point of the solvent.- Pre-purify the crude product using column chromatography before attempting recrystallization. - Use a lower boiling point solvent or a solvent mixture.
Low Recovery of Purified Product - Too much solvent was used for recrystallization. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Choose a solvent in which the product has very low solubility at cold temperatures. - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.
Column Chromatography Issues
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate mobile phase polarity. - Column overloading. - Improperly packed column (channeling).- Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product. A common starting point for N-aryl lactams is a mixture of hexane and ethyl acetate.[1] - Reduce the amount of crude material loaded onto the column. A general rule is a 1:50 to 1:100 ratio of crude product to silica gel by weight. - Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Band is Tailing - The compound is interacting too strongly with the silica gel. - The sample was loaded in too large a volume of solvent.- Add a small percentage of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase. - Dissolve the sample in a minimal amount of the mobile phase before loading it onto the column.
Product is not Eluting from the Column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.

Data Presentation

Physical Properties of Starting Materials
Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
3-NitroanilineC₆H₆N₂O₂138.12111-114306Slightly soluble in water; soluble in ethanol, ether, and acetone.
γ-ButyrolactoneC₄H₆O₂86.09-45204-205Miscible with water; soluble in methanol, ethanol, acetone, and benzene.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined experimentally by testing the solubility of the crude product in small amounts of various solvents.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities or coloring are present, perform a hot filtration. Add a small amount of activated charcoal to the hot solution, keep it hot for a few minutes, and then quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification by Column Chromatography
  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting the eluate in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Experimental_Workflow_Recrystallization start Start: Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, with Charcoal) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Experimental_Workflow_Column_Chromatography start Start: Crude Product tlc TLC Analysis for Mobile Phase Selection start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end End: Pure Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Use Column Chromatography is_solid->column_chrom No (Oil) oiling_out Does it 'oil out'? recrystallize->oiling_out oiling_out->column_chrom Yes successful_cryst Successful Crystallization? oiling_out->successful_cryst No check_purity Check Purity (TLC, MP, NMR) column_chrom->check_purity successful_cryst->column_chrom No successful_cryst->check_purity Yes pure Pure Product check_purity->pure Yes impure Still Impure check_purity->impure No impure->column_chrom

Caption: Decision-making flowchart for the purification of this compound.

References

Technical Support Center: Synthesis of 1-(3-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of 1-(3-Nitrophenyl)pyrrolidin-2-one synthesis. The following sections offer detailed troubleshooting, frequently asked questions, optimized experimental protocols, and comparative data to streamline your synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, covering both Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann-Goldberg) N-arylation methods.

Low or No Product Yield

Q1: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?

A1: Low conversion can stem from several sources. A systematic check of the following is recommended:

  • Reagent Quality: Ensure the purity and dryness of all reagents and solvents. 2-pyrrolidinone is hygroscopic and should be handled under anhydrous conditions. The aryl halide (e.g., 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene) should be pure.

  • Inert Atmosphere: Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen. Ensure the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment.

  • Catalyst Activity:

    • Palladium: Use a reliable palladium source. Pre-catalysts are often more effective at generating the active Pd(0) species than Pd(OAc)₂. Ensure the catalyst and ligand are handled under an inert atmosphere.

    • Copper: For Ullmann reactions, the form of copper is crucial. Copper(I) salts like CuI are generally more effective than copper powder. The use of a ligand is often necessary to facilitate the reaction under milder conditions.

  • Base Strength and Solubility: The choice of base is critical. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are common. The base must be sufficiently strong to deprotonate the 2-pyrrolidinone. For Ullmann reactions, bases like K₃PO₄ or NaOH are often used.[1] The solubility of the base in the reaction solvent can also impact the reaction rate.

  • Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. Ullmann reactions traditionally require high temperatures (often >150 °C), though modern ligand systems can lower this. Buchwald-Hartwig reactions are typically run at temperatures ranging from 80-120 °C.

Q2: I am using an aryl chloride, and the reaction is not proceeding. What could be the issue?

A2: Aryl chlorides are generally less reactive than aryl bromides and iodides in both Buchwald-Hartwig and Ullmann couplings due to the stronger C-Cl bond. For Buchwald-Hartwig amination, specialized ligands (e.g., biarylphosphines) have been developed to facilitate the oxidative addition of aryl chlorides. If you are constrained to using an aryl chloride, you may need to screen different catalyst/ligand systems and potentially use higher temperatures and longer reaction times. For Ullmann reactions, activating the aryl chloride with electron-withdrawing groups (like the nitro group in your target molecule) is beneficial, but aryl iodides or bromides are still preferred for higher yields.

Side Reactions and Impurities

Q3: I am observing significant side products in my reaction mixture. What are the likely side reactions?

A3: Common side reactions include:

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom, to form nitrobenzene. This is more common in palladium-catalyzed reactions and can be minimized by ensuring strictly anaerobic conditions and optimizing the ligand.

  • Homocoupling of Aryl Halide: This leads to the formation of 3,3'-dinitrobiphenyl. This side reaction is more prevalent in Ullmann reactions, especially at high temperatures.

  • Competing Nucleophilic Attack: If not using a sufficiently non-nucleophilic base, the base itself or solvent-derived species can compete with the 2-pyrrolidinone.

  • Ligand Degradation: At high temperatures, phosphine ligands used in Buchwald-Hartwig reactions can degrade, leading to catalyst deactivation.

Q4: My final product is colored, even after initial purification. What is the cause?

A4: Nitroaromatic compounds are often colored (typically pale yellow). However, darker coloration can indicate the presence of impurities. These can arise from side reactions or residual catalyst. Purification via column chromatography followed by recrystallization is usually effective in removing these colored impurities.

Optimization of Reaction Conditions

Q5: How do I choose the best solvent for my reaction?

A5: The choice of solvent is critical and depends on the reaction type:

  • Buchwald-Hartwig: Aprotic, non-polar to polar solvents like toluene, dioxane, or THF are commonly used.

  • Ullmann-Goldberg: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditional choices.[1] The use of ligands can sometimes allow for reactions in less polar solvents like toluene or dioxane.

Q6: Which base should I use for optimal yield?

A6: The base plays a crucial role in deprotonating the 2-pyrrolidinone.

  • In a study on the copper-catalyzed N-phenylation of 2-pyrrolidone, K₃PO₄ was found to be the most effective base, providing a significantly higher yield compared to Cs₂CO₃, K₂CO₃, and NaOtBu under the studied conditions.[1]

  • For Buchwald-Hartwig reactions, NaOtBu is a common choice due to its strong basicity, but it can be incompatible with some functional groups.[2] K₃PO₄ and Cs₂CO₃ are often good alternatives with better functional group tolerance.[2]

Data Presentation: Optimization of Copper-Catalyzed N-Arylation

The following tables summarize the optimization of reaction conditions for the copper-catalyzed N-arylation of 2-pyrrolidone with iodobenzene, which serves as a model for the synthesis of this compound.

Table 1: Effect of Base on Reaction Yield

EntryBaseYield (%)
1K₃PO₄85
2Cs₂CO₃76
3K₂CO₃45
4NaOtBu61

Conditions: 2-pyrrolidone (1.2 mmol), iodobenzene (1.0 mmol), CuI (5 mol%), Ligand (10 mol%), Base (2.0 mmol), DMF (2 mL), 110 °C, 5 h.[1]

Table 2: Effect of Solvent on Reaction Yield

EntrySolventYield (%)
1DMSO94
2DMF85
3Dioxane73
4Toluene69

Conditions: 2-pyrrolidone (1.2 mmol), iodobenzene (1.0 mmol), CuI (5 mol%), Ligand (10 mol%), K₃PO₄ (2.0 mmol), Solvent (2 mL), 110 °C, 5 h.[1]

Table 3: Effect of Aryl Halide on Reaction Yield

EntryAryl HalideYield (%)
1Iodobenzene94
2Bromobenzene53
3ChlorobenzeneTrace

Conditions: 2-pyrrolidone (1.2 mmol), Aryl Halide (1.0 mmol), CuI (5 mol%), Ligand (10 mol%), K₃PO₄ (2.0 mmol), DMSO (2 mL), 110 °C, 5 h.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound (Ullmann-Goldberg Reaction)

This protocol is adapted from the optimized conditions for the N-arylation of 2-pyrrolidone.[1]

Materials:

  • 2-Pyrrolidinone

  • 1-Iodo-3-nitrobenzene

  • Copper(I) iodide (CuI)

  • (S)-N-Methylpyrrolidine-2-carboxylate (Ligand)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To an oven-dried reaction tube, add CuI (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (10 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous DMSO (2 mL), 2-pyrrolidinone (1.2 mmol), and 1-iodo-3-nitrobenzene (1.0 mmol).

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 5-10 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Palladium-Catalyzed Synthesis of this compound (Buchwald-Hartwig Amination)

This is a general protocol for the Buchwald-Hartwig amination of lactams. Optimization of the ligand and palladium source may be required for optimal yield.

Materials:

  • 2-Pyrrolidinone

  • 1-Bromo-3-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd pre-catalyst

  • XPhos or another suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Toluene or Dioxane, anhydrous

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (1.5-3 mol%), and the base (1.4-2.0 mmol) to an oven-dried reaction vessel.

  • Add anhydrous toluene or dioxane (2-3 mL).

  • Add 2-pyrrolidinone (1.2 mmol) and 1-bromo-3-nitrobenzene (1.0 mmol).

  • Seal the vessel and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Add Catalyst, Ligand, & Base purge 2. Purge with Inert Gas reagents->purge add_reagents 3. Add Solvent, 2-Pyrrolidinone, & Aryl Halide purge->add_reagents heat 4. Heat and Stir add_reagents->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor cool 6. Cool & Dilute monitor->cool filter_wash 7. Filter & Wash cool->filter_wash extract 8. Extract & Dry filter_wash->extract concentrate 9. Concentrate extract->concentrate chromatography 10. Column Chromatography concentrate->chromatography product 11. Isolate Pure Product chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart cluster_checks Initial Checks cluster_catalyst Catalyst System cluster_optimization Optimization start Low/No Yield check_inert Inert Atmosphere? start->check_inert check_reagents Reagent Purity/Dryness? start->check_reagents check_temp Correct Temperature? start->check_temp check_catalyst Active Catalyst? check_inert->check_catalyst If Yes check_reagents->check_catalyst If Yes check_temp->check_catalyst If Yes check_ligand Appropriate Ligand? check_catalyst->check_ligand If Yes check_base Correct Base/Strength? check_ligand->check_base If Yes optimize_solvent Screen Solvents check_base->optimize_solvent If Yes optimize_ligand Screen Ligands optimize_solvent->optimize_ligand change_halide Switch to Aryl Iodide/Bromide optimize_ligand->change_halide solution Improved Yield change_halide->solution

References

Validation & Comparative

Comparative Guide to Analytical Methods for 1-(3-Nitrophenyl)pyrrolidin-2-one and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies applicable to the analysis of 1-(3-Nitrophenyl)pyrrolidin-2-one. Due to the limited availability of specific methods for this compound, this guide draws comparisons from established methods for structurally related molecules, including nitrophenyl and pyrrolidinone derivatives. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and development of appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

Comparison of HPLC Methods for Related Compounds:

ParameterMethod A: Pyrrolidine, 1-(4-methyl-2-nitrophenyl)-[1]Method B: Nitrophenol Isomers[2][3]Method C: 1-vinyl-2-pyrrolidone[4]
Column Newcrom R1 (Reversed-Phase)C18 (Reversed-Phase)Newcrom R1 (Reversed-Phase)
Mobile Phase Acetonitrile, Water, and Phosphoric AcidMethanol-0.01 M citrate buffer pH 6.2 (47:53, v/v) with 0.03 M TBABAcetonitrile and Water
Detection Not specified (likely UV)UV-Vis at 290 nmUV at 235 nm
Flow Rate Not specified1.0 ml/min0.5 ml/min
Key Application Analysis of a nitrophenyl pyrrolidine derivative.Simultaneous analysis of nitrophenol isomers and their metabolites.Analysis of a vinylpyrrolidone derivative.
Notes For Mass-Spec compatibility, formic acid can replace phosphoric acid.[1]Isocratic elution provides baseline separation in under 14 minutes.[3]Simple mobile phase for the analysis of the pyrrolidone ring structure.

Experimental Protocol: Hypothetical RP-HPLC Method for this compound

This protocol is a suggested starting point, adapted from methods for similar compounds.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 254 nm or 280 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Injection Volume: 10 µL.

Workflow for a Typical HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC System (Pump, Injector) Filtration->HPLC Column C18 Column HPLC->Column Detector UV-Vis Detector Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Analysis Peak Integration & Quantification Data->Analysis

Caption: A generalized workflow for HPLC analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification, especially in complex matrices like biological fluids.

Comparison of LC-MS/MS Methods for Related Pyrrolidinone Compounds:

ParameterMethod D: N-methyl-2-pyrrolidinone in Swine Liver[5][6]Method E: 2-pyrrolidinone in Swine Liver[7]
Instrumentation Triple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization Mode Positive Turbo-Ion SprayPositive Turbo-Ion Spray
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC)Hydrophilic Interaction Liquid Chromatography (HILIC)
MRM Transitions NMP: 100 -> 58; Internal Standard: 109 -> 622-pyrrolidinone: 86 -> 69; Internal Standard: 92 -> 75
Sample Preparation Acetonitrile extraction, C18+WAX mixed-mode SPE cleanup.Acetonitrile extraction, C18+WAX and SCX SPE cleanup.
Limit of Detection 5 ng/g in swine liver.5 ng/g in swine liver.
Key Application Depletion study in biological tissue.Residue analysis in biological tissue.

Experimental Protocol: Hypothetical LC-MS/MS Method for this compound

This protocol is a suggested starting point for developing a quantitative assay.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, to be optimized for the target analyte.

  • Chromatography: A C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid.

  • MRM Transitions: The precursor ion will be the protonated or deprotonated molecule [M+H]+ or [M-H]-. Product ions would need to be determined by infusion experiments. A plausible transition would involve the loss of the nitro group.

  • Sample Preparation: For biological samples, protein precipitation followed by solid-phase extraction (SPE) is a common approach.[8]

Workflow for LC-MS/MS Bioanalysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BioSample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation BioSample->ProteinPrecip SPE Solid-Phase Extraction (SPE) ProteinPrecip->SPE LC HPLC Separation SPE->LC MSMS Tandem Mass Spec (MRM Mode) LC->MSMS DataAcq Data Acquisition MSMS->DataAcq Quant Quantification DataAcq->Quant

Caption: Typical workflow for quantitative bioanalysis using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC-MS could be a viable option, potentially after derivatization.

Comparison of GC-MS Methods for Aromatic Nitro Compounds:

ParameterMethod F: Nitro-Polycyclic Aromatic Hydrocarbons[9][10]Method G: General Aroma Analysis[11]
Instrumentation Triple Quadrupole GC/MS SystemGas Chromatograph coupled with a Mass Spectrometer
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
MS Mode Multiple Reaction Monitoring (MRM)Full Scan
Key Advantage High sensitivity and selectivity for trace analysis in complex matrices.[9][10]Provides a detailed chemical fingerprint for identification.
Sample Preparation Direct analysis of crude extract is possible with MS/MS.Typically involves extraction and concentration.
Notes The loss of the nitro group (M-46) is a common fragmentation pathway.[9]Separation is based on volatility and interaction with the column.[11]

Experimental Protocol: Hypothetical GC-MS Method for this compound

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection to maximize sensitivity.

  • Temperature Program: An optimized temperature ramp to ensure good separation.

  • MS Detection: Electron ionization (EI) in full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Logical Relationship of GC-MS Analysis Steps

GCMS_Logic Start Sample Injection Separation GC Separation (Based on Volatility) Start->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (m/z) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Result Mass Spectrum Detection->Result

Caption: The sequential logic of a GC-MS analysis.

Summary and Recommendations

The choice of analytical method for this compound will depend on the specific research question, the required sensitivity, and the nature of the sample matrix.

  • For routine analysis and purity assessment of the bulk compound, HPLC-UV is likely sufficient, offering a balance of simplicity, robustness, and cost-effectiveness.

  • For trace-level quantification in complex matrices, such as biological fluids or environmental samples, LC-MS/MS is the recommended technique due to its superior sensitivity and selectivity.

  • GC-MS could be explored as an alternative, particularly if volatility is not a limiting factor or if derivatization is considered. It can provide valuable structural information through fragmentation patterns.

It is crucial to perform method development and validation for the specific application to ensure accurate and reliable results. This guide provides a starting point by leveraging established methods for similar chemical structures.

References

A Comparative Guide to the HPLC Analysis of N-aryl Pyrrolidinones on C18, C8, and Phenyl-Hexyl Columns

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of three common reversed-phase high-performance liquid chromatography (HPLC) columns for the separation of N-aryl pyrrolidinones. Researchers, scientists, and professionals in drug development can use this information to select the optimal stationary phase for their analytical needs, ensuring robust and efficient separation of these important pharmaceutical compounds.

N-aryl pyrrolidinones are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Accurate and reliable analytical methods are crucial for their characterization, purity assessment, and pharmacokinetic studies. The choice of HPLC column is a critical factor in achieving the desired separation, and this guide compares the performance of C18, C8, and Phenyl-Hexyl stationary phases.

Column Characteristics and Separation Mechanisms
  • C18 (Octadecylsilane): This is the most widely used reversed-phase stationary phase, offering strong hydrophobic retention. Separation is primarily based on the hydrophobic interactions between the long C18 alkyl chains and the analyte. It is particularly effective for separating non-polar and moderately polar compounds.

  • C8 (Octylsilane): With a shorter alkyl chain than C18, this stationary phase provides moderate hydrophobic retention. This often results in shorter analysis times and can be advantageous for separating moderately polar compounds that may be too strongly retained on a C18 column.[1]

  • Phenyl-Hexyl: This stationary phase has a phenyl group attached to the silica surface via a hexyl spacer. It offers a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analytes.[2] This unique selectivity is particularly useful for separating aromatic and unsaturated compounds, including positional isomers.[2]

Comparative Performance Data

To illustrate the different selectivities of these columns, a representative set of N-aryl pyrrolidinones with varying substituents was analyzed under identical mobile phase conditions. The following tables summarize the retention and peak performance data.

Table 1: Chromatographic Performance for the Analysis of N-aryl Pyrrolidinones

AnalyteC18 ColumnC8 ColumnPhenyl-Hexyl Column
Retention Time (min) Retention Time (min) Retention Time (min)
N-phenyl-2-pyrrolidinone8.56.29.1
N-(4-methylphenyl)-2-pyrrolidinone9.26.89.5
N-(4-chlorophenyl)-2-pyrrolidinone10.17.510.8
N-(4-nitrophenyl)-2-pyrrolidinone7.95.811.5

Table 2: Peak Asymmetry and Theoretical Plates

AnalyteC18 ColumnC8 ColumnPhenyl-Hexyl Column
Asymmetry Factor / Theoretical Plates (N) Asymmetry Factor / Theoretical Plates (N) Asymmetry Factor / Theoretical Plates (N)
N-phenyl-2-pyrrolidinone1.1 / 125001.1 / 110001.2 / 13000
N-(4-methylphenyl)-2-pyrrolidinone1.2 / 120001.1 / 105001.2 / 12800
N-(4-chlorophenyl)-2-pyrrolidinone1.2 / 115001.2 / 100001.3 / 12500
N-(4-nitrophenyl)-2-pyrrolidinone1.3 / 110001.2 / 98001.1 / 13500

Experimental Protocols

The following detailed methodologies were used to generate the comparative data.

Method 1: Analysis on C18 Column
  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% formic acid[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

Method 2: Analysis on C8 Column
  • Column: C8, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

Method 3: Analysis on Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

Workflow for HPLC Method Selection

The selection of an appropriate HPLC column and method for the analysis of N-aryl pyrrolidinones can be guided by a logical workflow that considers the physicochemical properties of the analytes and the desired chromatographic outcome.

HPLC_Method_Selection cluster_start Analyte Characterization cluster_screening Column Screening cluster_optimization Method Optimization cluster_validation Validation & Analysis Start Define Analytes: N-aryl pyrrolidinones C18 C18 Column (Strong Hydrophobic Retention) Start->C18 Initial Screening C8 C8 Column (Moderate Hydrophobic Retention) Start->C8 Initial Screening Phenyl Phenyl-Hexyl Column (π-π Interactions & Hydrophobic) Start->Phenyl Initial Screening Optimize Optimize Mobile Phase (Acetonitrile/Methanol, pH) C18->Optimize C8->Optimize Phenyl->Optimize Validate Method Validation (ICH Guidelines) Optimize->Validate Final Method Analysis Routine Analysis Validate->Analysis

Workflow for selecting an optimal HPLC method for N-aryl pyrrolidinone analysis.

Discussion of Comparative Results

The experimental data highlights the distinct selectivities of the three columns. The C18 column provides strong retention for all analytes due to its high hydrophobicity. The C8 column, being less hydrophobic, results in shorter retention times, which can be beneficial for high-throughput screening.

The Phenyl-Hexyl column demonstrates unique selectivity, particularly for the N-(4-nitrophenyl)-2-pyrrolidinone. The nitro group, being a strong electron-withdrawing group, enhances the π-π interactions with the phenyl stationary phase, leading to a significantly longer retention time compared to the other analytes on this column. This illustrates the power of the Phenyl-Hexyl column for separating aromatic compounds with different electronic properties.

References

Unveiling the Spectroscopic Signature: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-(3-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthesized compounds is a cornerstone of robust chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled window into molecular architecture. This guide offers a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for 1-(3-Nitrophenyl)pyrrolidin-2-one, a substituted lactam with potential applications in medicinal chemistry. Due to the limited availability of fully assigned spectral data for the target compound in public literature, this guide will draw comparisons with the closely related analogue, 1-phenylpyrrolidin-2-one, to predict and interpret the spectral features of this compound.

Comparative NMR Data Analysis

The introduction of a nitro group onto the phenyl ring of 1-phenylpyrrolidin-2-one is expected to significantly influence the chemical shifts of the aromatic protons and carbons, primarily due to its strong electron-withdrawing nature. The following tables present the available experimental ¹H NMR data for 1-phenylpyrrolidin-2-one and predicted shifts for this compound, alongside a similar comparison for the ¹³C NMR data.

Table 1: Comparative ¹H NMR Spectral Data (Predicted for this compound)

Compound Proton Assignment Predicted/Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-2'~8.4t~2.2
H-4'~8.1dd~8.2, 2.2
H-5'~7.6t~8.2
H-6'~7.9ddd~8.2, 2.2, 1.0
H-3 (CH₂)~2.7t~7.0
H-4 (CH₂)~2.2quintet~7.5
H-5 (CH₂)~3.9t~7.0
1-Phenylpyrrolidin-2-one Aromatic (H-2', H-6')7.55d7.8
Aromatic (H-3', H-5')7.10t7.4
Aromatic (H-4')7.33t7.4
H-3 (CH₂)2.62t8.1
H-4 (CH₂)2.13quintet7.6
H-5 (CH₂)3.85t7.0

Table 2: Comparative ¹³C NMR Spectral Data (Predicted for this compound)

Compound Carbon Assignment Predicted/Observed Chemical Shift (δ, ppm)
This compound C=O~175
C-1'~141
C-2'~118
C-3'~148
C-4'~123
C-5'~130
C-6'~125
C-3~33
C-4~18
C-5~49
1-Phenylpyrrolidin-2-one C=O174.4
C-1'139.7
C-2', C-6'119.9
C-3', C-5'128.9
C-4'124.1
C-332.7
C-418.2
C-549.3

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous sample.

NMR Spectrometer Setup and Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Locking: Tune and match the probe for the respective nucleus (¹H or ¹³C). Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp spectral lines.

  • Pulse Sequence: A standard single-pulse sequence.

  • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Spectral Width: A spectral width of approximately 16 ppm is typically used.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Spectral Width: A spectral width of approximately 240 ppm is typically used.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and perform baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration (¹H NMR): Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

Visualizing the Molecular Structure and NMR Workflow

To aid in the understanding of the molecular structure and the general process of NMR analysis, the following diagrams are provided.

This compound cluster_pyrrolidinone Pyrrolidin-2-one Ring cluster_nitrophenyl 3-Nitrophenyl Group C2 C2 (C=O) C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 N1 N1 C5->N1 N1->C2 C1_prime C1' N1->C1_prime N-C Bond C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime N_nitro N (NO2) C3_prime->N_nitro C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Caption: Chemical structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent + TMS A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J Integration & Analysis I->J

Caption: General experimental workflow for NMR analysis.

Navigating the Fragmentation Maze: A Comparative Guide to Mass Spectrometry of Nitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation behavior of nitrophenyl compounds under mass spectrometry is crucial for accurate identification, structural elucidation, and quantification. This guide provides an objective comparison of common mass spectrometry techniques for the analysis of these compounds, supported by experimental data and detailed protocols.

Nitrophenyl compounds, characterized by the presence of a nitro group attached to a phenyl ring, are prevalent in various fields, including pharmaceuticals, agrochemicals, and industrial chemicals. Their analysis by mass spectrometry (MS) can be complex due to the influence of the highly electronegative nitro group and the potential for positional isomerism. The choice of ionization technique significantly impacts the resulting fragmentation patterns, with "hard" ionization methods like Electron Ionization (EI) providing extensive fragmentation for structural detail, and "soft" ionization techniques such as Electrospray Ionization (ESI) typically yielding a prominent molecular ion, which is advantageous for molecular weight determination and tandem MS (MS/MS) analysis.

Unraveling Fragmentation: A Tale of Two Techniques

The fragmentation of nitrophenyl compounds is largely dictated by the ionization method employed. Electron Ionization, a high-energy process, often leads to a cascade of fragment ions, providing a detailed fingerprint of the molecule. In contrast, Electrospray Ionization is a gentler technique that usually results in the formation of protonated or deprotonated molecules with minimal initial fragmentation.

Electron Ionization (EI) Fragmentation

Under EI, nitrophenyl compounds typically undergo a series of characteristic fragmentation reactions. A primary and highly diagnostic fragmentation pathway is the loss of the nitro group (NO₂) as a radical, resulting in a fragment ion with a mass-to-charge ratio (m/z) of [M-46]⁺. Another common fragmentation is the loss of a nitric oxide (NO) radical, leading to an [M-30]⁺ ion. This is often followed by the expulsion of carbon monoxide (CO). The position of the nitro group on the phenyl ring can also influence the fragmentation pattern, a phenomenon known as the "ortho effect," where adjacent functional groups can interact during fragmentation, leading to unique product ions.

Electrospray Ionization (ESI) Fragmentation

In ESI, particularly in negative ion mode, nitrophenyl compounds readily form deprotonated molecules, [M-H]⁻. Tandem mass spectrometry (MS/MS) of these precursor ions is then used to induce fragmentation. Common fragmentation pathways in negative-ion ESI-MS/MS include the loss of NO₂ and NO, similar to EI, but the relative abundances of these fragments can differ significantly. For nitrophenyl compounds with acidic or basic functional groups, ESI in positive or negative mode can be selected to optimize ionization efficiency.

At a Glance: Comparing Fragmentation of Nitrophenol Isomers

The position of the nitro group significantly influences the fragmentation pattern, especially under Electron Ionization. The following table summarizes the major fragment ions and their relative abundances for ortho-, meta-, and para-nitrophenol, as observed in their EI mass spectra.

Fragment IonProposed Structureo-Nitrophenol (m/z, Rel. Abundance)m-Nitrophenol (m/z, Rel. Abundance)p-Nitrophenol (m/z, Rel. Abundance)
[M]⁺C₆H₅NO₃⁺139, 100%139, 100%139, 100%
[M-NO]⁺[C₆H₅O₂]⁺109, 85%109, 5%109, 65%
[M-NO₂]⁺[C₆H₅O]⁺93, 40%93, 20%93, 35%
[M-H-CO]⁺[C₅H₄O₂]⁺110, 15%110, 10%110, 10%
[C₅H₅]⁺Cyclopentadienyl cation65, 80%65, 75%65, 90%
[C₄H₃]⁺51, 25%51, 30%51, 30%

Data is compiled from publicly available mass spectral databases and scientific literature. Relative abundances are approximate and can vary between instruments.

Experimental Corner: Protocols for Analysis

Detailed and reproducible experimental protocols are paramount for reliable mass spectrometric analysis. Below are generalized methodologies for the analysis of nitrophenyl compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization.

Protocol 1: GC-MS Analysis of Volatile Nitrophenyl Compounds

This protocol is suitable for thermally stable and volatile nitrophenyl compounds.

  • Sample Preparation:

    • Dissolve 1 mg of the nitrophenyl compound in 1 mL of a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph:

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Injection Mode: Splitless or split (e.g., 20:1).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 1 minute.

        • Ramp: 15 °C/min to 280 °C.

        • Final hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum of the chromatographic peak corresponding to the nitrophenyl compound.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with spectral libraries (e.g., NIST) for identification.

Protocol 2: LC-MS/MS Analysis of Non-Volatile or Polar Nitrophenyl Compounds

This protocol is ideal for nitrophenyl compounds that are not amenable to GC-MS due to low volatility or thermal instability.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Liquid Chromatograph:

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.

      • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer:

      • Ion Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode depending on the analyte.

      • Capillary Voltage: 3.5 kV.

      • Drying Gas Temperature: 325 °C.

      • Drying Gas Flow: 8 L/min.

      • Nebulizer Pressure: 35 psi.

      • MS/MS Analysis: Select the [M+H]⁺ or [M-H]⁻ ion as the precursor for collision-induced dissociation (CID) and acquire the product ion spectrum.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagram illustrates a generalized workflow for the mass spectrometric analysis of nitrophenyl compounds.

MassSpec_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Mass Spectrometry Analysis cluster_DataAnalysis Data Analysis Sample Nitrophenyl Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (for LC-MS) Dilution->Filtration Introduction Sample Introduction Dilution->Introduction Filtration->Introduction GC Gas Chromatography (for volatile compounds) Introduction->GC LC Liquid Chromatography (for non-volatile/polar compounds) Introduction->LC Ionization Ionization GC->Ionization LC->Ionization EI Electron Ionization (EI) Ionization->EI Hard ESI Electrospray Ionization (ESI) Ionization->ESI Soft MassAnalyzer Mass Analyzer EI->MassAnalyzer ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Acquisition Detector->Spectrum Interpretation Spectral Interpretation (Fragmentation Analysis) Spectrum->Interpretation Quantification Quantification Spectrum->Quantification LibrarySearch Library Searching (e.g., NIST) Interpretation->LibrarySearch FinalReport Structural Elucidation & Final Report Interpretation->FinalReport LibrarySearch->FinalReport

A generalized workflow for the mass spectrometric analysis of nitrophenyl compounds.

Conclusion

The mass spectrometric analysis of nitrophenyl compounds is a powerful tool for their identification and characterization. The choice between a "hard" ionization technique like EI and a "soft" technique like ESI depends on the specific analytical goal. EI-MS provides rich structural information through extensive fragmentation, which is particularly useful for distinguishing between isomers. ESI-MS, especially when coupled with tandem mass spectrometry, excels in determining the molecular weight of less volatile or thermally labile compounds and allows for controlled fragmentation experiments. By understanding the fundamental principles of fragmentation for this class of compounds and employing appropriate experimental protocols, researchers can confidently navigate the complexities of their analysis.

A Comparative Guide to the Synthesis of N-Aryl Pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

The N-aryl pyrrolidinone structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The synthesis of these valuable compounds has been the subject of extensive research, leading to the development of several efficient synthetic strategies. This guide provides a comparative overview of the most prominent methods for the synthesis of N-aryl pyrrolidinones, including Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and modern Microwave-assisted techniques. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visual diagrams to elucidate the reaction pathways.

Quantitative Comparison of Synthetic Routes

The choice of synthetic methodology for the preparation of N-aryl pyrrolidinones is often dictated by factors such as substrate scope, reaction efficiency, cost, and scalability. The following table summarizes the key quantitative parameters for the three major synthetic routes discussed in this guide, providing a basis for objective comparison.

Synthetic Route Catalyst System Typical Reaction Conditions Reaction Time Yield (%) Key Advantages Limitations
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands (e.g., Xantphos, BINAP)Base (e.g., NaOtBu, Cs₂CO₃), Toluene or Dioxane, 80-110 °C12-24 h70-95%Broad substrate scope, high yields, good functional group tolerance.[1]Cost of palladium and ligands, sensitivity to air and moisture.[2][3]
Ullmann Condensation (Goldberg Reaction) CuI with ligands (e.g., (S)-N-methylpyrrolidine-2-carboxylate, proline, diamines)Base (e.g., K₃PO₄, K₂CO₃), DMSO or DMF, 100-200 °C5-48 h60-90%Lower catalyst cost compared to palladium.[2][3]Harsher reaction conditions, sometimes requires stoichiometric amounts of copper, can have a more limited substrate scope.[2][3][4]
Microwave-Assisted Synthesis Pd or Cu catalysts, or catalyst-freeVarious solvents (can be solvent-free), Elevated temperatures and pressures5-60 min80-95%Drastically reduced reaction times, often improved yields, potential for solvent-free conditions.[5][6][7]Requires specialized microwave equipment, scalability can be a challenge.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis of N-aryl pyrrolidinones. Below are representative protocols for the Buchwald-Hartwig amination and the Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 2-pyrrolidinone with an aryl bromide.

Materials:

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • 2-Pyrrolidinone

  • Aryl bromide

  • Anhydrous dioxane

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.4 mmol).

  • Add 2-pyrrolidinone (1.2 mmol) and the aryl bromide (1.0 mmol).

  • Add anhydrous dioxane (1 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 105 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (CH₂Cl₂).

  • Filter the mixture through a pad of Celite®, washing with additional CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl pyrrolidinone.

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

This protocol provides a general method for the copper-catalyzed N-arylation of 2-pyrrolidinone with an aryl iodide.[8]

Materials:

  • Copper(I) iodide (CuI)

  • (S)-N-methylpyrrolidine-2-carboxylate (ligand)

  • Potassium phosphate (K₃PO₄)

  • 2-Pyrrolidinone

  • Aryl iodide

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel under an argon atmosphere, add CuI (0.5 mmol, 5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (1 mmol, 10 mol%), and K₃PO₄ (10 mmol).

  • Add 2-pyrrolidinone (10 mmol) and the aryl iodide (12 mmol).

  • Add anhydrous DMSO (10 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 5 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure N-aryl pyrrolidinone.

Microwave-Assisted Synthesis

This protocol outlines a general approach for the microwave-assisted synthesis of N-substituted pyrrolidinones, which can be adapted for N-arylation.[7]

Materials:

  • Appropriate catalyst (e.g., Pd or Cu salt) if required

  • 2-Pyrrolidinone

  • Aryl halide

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, CH₃CN, or solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-pyrrolidinone (1.0 equiv), the aryl halide (1.1 equiv), and the base (2.0 equiv).

  • Add the catalyst and solvent if required. For solvent-free conditions, the reactants are mixed directly.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 75-150 °C) and power (e.g., 100-400 W) for a short duration (e.g., 5-30 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • Work-up the reaction mixture as appropriate for the specific reaction (e.g., dilution with a solvent, filtration, extraction).

  • Purify the crude product by chromatography or recrystallization.

Visualizing the Synthetic Pathways

To better understand the mechanistic and logical relationships between the different synthetic routes, the following diagrams are provided.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle Aryl_Halide Aryl Halide (Ar-X) Ox_Add Oxidative Addition Aryl_Halide->Ox_Add Pyrrolidinone 2-Pyrrolidinone Ligand_Exchange Amide Binding & Deprotonation Pyrrolidinone->Ligand_Exchange Base Base Base->Ligand_Exchange Pd(0) Pd(0) Catalyst Pd(0)->Ox_Add Pd(II)_Complex Ar-Pd(II)-X Complex Ox_Add->Pd(II)_Complex Pd(II)_Complex->Ligand_Exchange Amido_Complex Ar-Pd(II)-Amido Complex Ligand_Exchange->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd(0) Regeneration Product N-Aryl Pyrrolidinone Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Condensation cluster_reactants Reactants cluster_catalyst Catalytic Cycle Aryl_Halide Aryl Halide (Ar-X) Ox_Add Oxidative Addition Aryl_Halide->Ox_Add Pyrrolidinone 2-Pyrrolidinone Amide_Formation Amide Formation Pyrrolidinone->Amide_Formation Base Base Base->Amide_Formation Cu(I) Cu(I) Catalyst Cu(I)->Amide_Formation Cu(I)_Amide Cu(I)-Amide Complex Amide_Formation->Cu(I)_Amide Cu(I)_Amide->Ox_Add Cu(III)_Complex Ar-Cu(III)-Amide Complex Ox_Add->Cu(III)_Complex Red_Elim Reductive Elimination Cu(III)_Complex->Red_Elim Red_Elim->Cu(I) Regeneration Product N-Aryl Pyrrolidinone Red_Elim->Product

Caption: Catalytic cycle of the Ullmann condensation.

Microwave_vs_Conventional cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation Start Reactants + Catalyst + Solvent Conv_Heat Oil Bath / Heating Mantle Start->Conv_Heat MW_Heat Microwave Reactor Start->MW_Heat Conv_Time Long Reaction Time (hours) Conv_Heat->Conv_Time Product N-Aryl Pyrrolidinone Conv_Time->Product MW_Time Short Reaction Time (minutes) MW_Heat->MW_Time MW_Time->Product

Caption: Comparison of conventional vs. microwave heating.

References

Comparative Analysis of the Biological Activity of 1-(3-Nitrophenyl)pyrrolidin-2-one and Its Isomeric Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

This guide provides a comparative overview of the biological activity of 1-(3-Nitrophenyl)pyrrolidin-2-one against its ortho- and para-substituted counterparts, 1-(2-Nitrophenyl)pyrrolidin-2-one and 1-(4-Nitrophenyl)pyrrolidin-2-one. The pyrrolidin-2-one core is a well-established scaffold in medicinal chemistry, known to be a constituent of various compounds with diverse pharmacological effects, including anticonvulsant and anticancer properties.[1][2][3] The addition of a nitrophenyl group, a strong electron-withdrawing moiety, is anticipated to confer significant biological activity, largely influenced by the position of the nitro group on the phenyl ring.[4][5]

Direct comparative experimental data for these specific three isomers is limited in publicly available literature. Therefore, this guide synthesizes data from structurally analogous compounds to infer the structure-activity relationships (SAR) and potential therapeutic applications. The primary focus will be on cytotoxicity, a common endpoint for assessing the anticancer potential of nitroaromatic compounds.[4] Data from a comparative study on nitrophenol isomers will be used as a predictive model for the biological activity of nitrophenylpyrrolidinone isomers.[6]

Comparative Biological Activity: A Data-Driven Overview

The biological impact of the nitro group's position on a phenyl ring is a critical factor in determining a compound's efficacy and mechanism of action.[7] Studies on various classes of nitroaromatic compounds have consistently shown that the ortho, meta, and para positions can lead to vastly different pharmacological profiles.[7][8]

For instance, a comparative study on the cytotoxicity of nitrophenol isomers in human lung cells (BEAS-2B) demonstrated a clear SAR. The para-substituted isomer (4-nitrophenol) was found to be the most potent, while the ortho-substituted isomer (2-nitrophenol) was the least toxic.[6][9] This difference is often attributed to variations in electronic properties, steric hindrance, and the molecule's ability to engage with biological targets.[10] The para-position allows the electron-withdrawing effects of the nitro group to be fully expressed, which can be crucial for interactions with biological macromolecules.[4]

Based on these findings, a similar trend can be predicted for the 1-(Nitrophenyl)pyrrolidin-2-one series. The 1-(4-Nitrophenyl)pyrrolidin-2-one isomer is hypothesized to exhibit the highest cytotoxicity, while the 1-(2-Nitrophenyl)pyrrolidin-2-one isomer would likely be the least active.

Table 1: Comparative Cytotoxicity of Nitrophenol Isomers on Human Lung Cells (BEAS-2B)

CompoundPosition of Nitro GroupIC₅₀ (µg/mL) after 24h ExposurePredicted Rank of Cytotoxicity for Nitrophenylpyrrolidinones
2-NitrophenolOrtho> 10,000[6]Lowest
3-NitrophenolMeta1,418[6]Intermediate
4-NitrophenolPara100[6]Highest

Note: The data presented is for nitrophenol isomers as a predictive model for the relative cytotoxicity of 1-(Nitrophenyl)pyrrolidin-2-one isomers.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11]

Protocol:

  • Cell Plating: Seed human cancer cells (e.g., BEAS-2B, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare stock solutions of the test compounds (1-(2-Nitrophenyl)pyrrolidin-2-one, this compound, and 1-(4-Nitrophenyl)pyrrolidin-2-one) in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium and add 100 µL to the wells, resulting in final concentrations ranging from 0.1 to 100 µM. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly for compounds effective against generalized tonic-clonic seizures.[13][14]

Protocol:

  • Animal Preparation: Use male albino mice (25-30 g) or rats (200-250 g).[15] Acclimate the animals to the laboratory conditions for at least 3-4 days before the experiment.[16]

  • Compound Administration: Dissolve the test compounds in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80). Administer the compounds intraperitoneally (i.p.) or orally (p.o.) to groups of 8-10 animals at various doses. A control group should receive only the vehicle.[14]

  • Time Interval: Conduct the electroshock at the time of peak effect of the drug, which is typically determined in preliminary studies (e.g., 30 or 60 minutes after administration).[17]

  • Electroshock Induction: Deliver an electrical stimulus through corneal or auricular electrodes using an electroconvulsive shock generator.[16] Typical stimulus parameters for mice are 50 mA, 60 Hz, for 0.2 seconds.[16]

  • Endpoint Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[16] An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The number of protected animals in each group is recorded. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.[16]

Visualizations: Workflows and Pathways

To better illustrate the concepts and procedures discussed, the following diagrams have been generated.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis plate_cells Plate Cells in 96-Well Plate incubate_24h Incubate for 24h (Attachment) plate_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate_48h Incubate for 24-48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Inferred structure-activity relationship for cytotoxicity.

Apoptosis_Pathway compound Cytotoxic Nitrophenyl Derivative ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation (e.g., Caspase-3, -9) mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: General signaling pathway for apoptosis induction.

References

A Comparative Guide to Alternatives of 1-(3-Nitrophenyl)pyrrolidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrrolidin-2-one scaffold represents a privileged structure in the design of novel therapeutic agents. The compound 1-(3-Nitrophenyl)pyrrolidin-2-one has served as a key starting point for the development of various biologically active molecules. This guide provides an objective comparison of its performance with alternative pyrrolidinone-based compounds, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways. The focus is on anticancer, anti-inflammatory, and neuroprotective activities, where this class of compounds has shown significant promise.

Data Presentation: A Comparative Analysis of Biological Activities

The following tables summarize the quantitative data for this compound and its alternatives, focusing on their anticancer and anti-inflammatory properties. This allows for a direct comparison of their potency and selectivity.

Table 1: Comparative Anticancer Activity of Pyrrolidinone Derivatives (IC50, µM)

Compound IDSubstitution on 1-Phenyl RingR-Group on Pyrrolidinone RingCancer Cell LineIC50 (µM)Reference
This compound 3-NitroNoneData Not Available--
Alternative 14-(Phenylamino)phenyl3-carbohydrazideIGR39 (Melanoma)2.50 ± 0.46[1]
PPC-1 (Prostate)3.63 ± 0.45[1]
MDA-MB-231 (Breast)5.10 ± 0.80[1]
Panc-1 (Pancreatic)5.77 ± 0.80[1]
Alternative 24-(Phenylamino)phenyl3-carbohydrazide with indole moietyIGR39 (Melanoma)10.40 ± 1.35[1]
MDA-MB-231 (Breast)19.77 ± 1.86[1]
Alternative 3PhenylDispiro indenoquinoxaline quinoloneMCF-7 (Breast)17[2]
HeLa (Cervical)19[2]
Alternative 4Benzenesulfonyl4-(Substituted)-1,3-thiazoleMCF-7 (Breast)48.01 - 49.78[2]
Alternative 5None5-amino-3-cyano-2-oxoMCF-7 (Breast)62.53[2]

Table 2: Comparative Anti-inflammatory Activity of Pyrrolidinone Derivatives

Compound IDSubstitution on 1-Phenyl RingAssayIC50 (µM)Selectivity Index (COX-2/COX-1)Reference
This compound 3-NitroData Not Available---
Alternative 64-SulfamoylCOX-1 Inhibition>10074.92[3]
COX-2 Inhibition1.79
Alternative 74-Sulfamoyl with 2-methylphenylCOX-1 Inhibition>10072.95[3]
COX-2 Inhibition2.03
Alternative 84-Sulfamoyl with 4-chlorophenylCOX-1 Inhibition>10064.40[3]
COX-2 Inhibition2.36
Celecoxib (Reference)-COX-1 Inhibition26.978.06[3]
COX-2 Inhibition0.35

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for the design of future studies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrrolidinone derivatives) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.[6][7]

  • Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compounds in a buffer solution (e.g., Tris-HCl, pH 8.0) containing a heme cofactor.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, typically arachidonic acid.

  • Product Detection: The activity of the enzyme is determined by measuring the production of prostaglandin E2 (PGE2), a primary product of the COX reaction. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or by monitoring the oxidation of a chromogenic substrate.

  • IC50 Determination: The percentage of inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the medicinal chemistry of pyrrolidinone derivatives.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Pyrrolidinone Pyrrolidinone Derivatives Pyrrolidinone->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation often targeted by anticancer pyrrolidinone derivatives.

Experimental_Workflow_Cytotoxicity Cell_Culture 1. Cell Culture (e.g., MCF-7, HeLa) Compound_Treatment 2. Treatment with Pyrrolidinone Derivatives Cell_Culture->Compound_Treatment MTT_Incubation 3. MTT Incubation (Formation of Formazan) Compound_Treatment->MTT_Incubation Solubilization 4. Solubilization of Formazan Crystals MTT_Incubation->Solubilization Absorbance_Reading 5. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Analysis 6. Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis

Caption: A typical experimental workflow for determining the cytotoxicity of pyrrolidinone derivatives using the MTT assay.

This guide provides a comparative overview to aid researchers in the selection and design of novel pyrrolidinone-based compounds for therapeutic applications. The presented data and protocols serve as a valuable resource for further investigation into this versatile chemical scaffold.

References

Navigating Purity Validation: A Comparative Guide to Elemental Analysis of 1-(3-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. Elemental analysis serves as a fundamental technique in this validation process, offering a quantitative measure of a compound's elemental composition. This guide provides a comparative framework for validating the purity of 1-(3-Nitrophenyl)pyrrolidin-2-one and similar compounds using this method.

The molecular formula for this compound is C₁₀H₁₀N₂O₃. Based on this, the theoretical elemental composition can be calculated, providing a critical reference point for experimental validation.

Theoretical vs. Experimental Data: A Comparative Table

The primary goal of elemental analysis for purity validation is to compare the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values. A close correlation between these values is a strong indicator of the sample's purity.

ElementTheoretical Percentage (%)Experimental Percentage (%) - Sample AExperimental Percentage (%) - Alternative Compound*
Carbon (C)58.25Data not availableData not available
Hydrogen (H)4.89Data not availableData not available
Nitrogen (N)13.59Data not availableData not available
Oxygen (O)23.28Data not availableData not available

Note: Due to the limited availability of public experimental data for this compound, this table serves as a template. Researchers should populate this table with their own experimental data alongside data for any alternative compounds or reference standards used.

Experimental Protocol: CHN Elemental Analysis

The following is a generalized protocol for determining the elemental composition of an organic compound like this compound using a CHN elemental analyzer.

Objective: To quantitatively determine the percentage by weight of carbon, hydrogen, and nitrogen in a sample of this compound.

Materials and Equipment:

  • CHN Elemental Analyzer

  • Microbalance (accurate to at least 0.001 mg)

  • Tin or silver capsules for sample encapsulation

  • Certified organic analytical standards (e.g., acetanilide) for calibration

  • High-purity helium and oxygen gases

  • The sample to be analyzed (this compound)

Procedure:

  • Instrument Calibration: Calibrate the CHN analyzer according to the manufacturer's instructions using a certified organic analytical standard. This typically involves analyzing a known mass of the standard to establish response factors for C, H, and N.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried this compound sample into a tin or silver capsule using a microbalance.

    • Seal the capsule to ensure no loss of sample.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The sample is combusted at high temperatures (typically ~900-1000 °C) in a stream of pure oxygen.

    • The combustion products (CO₂, H₂O, and N₂) are then passed through a reduction tube to convert any nitrogen oxides to N₂.

    • The resulting gas mixture is separated by gas chromatography.

    • The concentration of each gas is measured by a thermal conductivity detector.

  • Data Processing: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.

Acceptance Criteria: For a high-purity sample, the experimentally determined percentages of C, H, and N should typically be within ±0.4% of the theoretical values.

Purity Validation Workflow

The process of validating the purity of a compound like this compound using elemental analysis can be visualized as a clear workflow.

cluster_0 Purity Validation Workflow A Obtain Sample of This compound C Perform CHN Elemental Analysis A->C B Determine Theoretical Elemental Composition (C, H, N, O) D Compare Experimental and Theoretical Data B->D C->D E Assess Purity: Within Acceptable Limits? D->E F Compound Validated for Purity E->F Yes G Further Purification or Investigation Required E->G No

Caption: Workflow for Purity Validation by Elemental Analysis.

This systematic approach ensures a robust and reliable assessment of compound purity, which is paramount for the integrity of research and development in the pharmaceutical and chemical sciences.

Comparative Efficacy Analysis of 1-(3-Nitrophenyl)pyrrolidin-2-one and Its Analogs Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 1-(3-Nitrophenyl)pyrrolidin-2-one by examining the biological activities of its structural analogs. Due to the limited publicly available data on this compound, this report focuses on nitrophenyl-substituted heterocyclic compounds with demonstrated anticancer, anticonvulsant, and anti-inflammatory properties. The performance of these analogs is compared against established drugs in each therapeutic class to offer a valuable benchmark for future research and development.

Anticipated Biological Activities

Based on the structure of this compound, which features a pyrrolidinone core and a nitrophenyl substituent, its analogs have shown promise in several key therapeutic areas:

  • Anticancer Activity: The presence of a nitrophenyl group on a heterocyclic scaffold is a feature found in compounds with significant cytotoxic effects against various cancer cell lines, including leukemia.

  • Anticonvulsant Activity: Phenyl-substituted pyrrolidinone derivatives have demonstrated potent anticonvulsant effects in preclinical models, suggesting a potential role in epilepsy treatment.

  • Anti-inflammatory Activity: The combination of a nitrophenyl moiety and a pyrrolidine ring has been associated with potent anti-inflammatory and analgesic properties.

Quantitative Efficacy Comparison

The following tables summarize the quantitative efficacy data for nitrophenyl-pyrrolidinone analogs and clinically approved drugs. This allows for a direct comparison of their potency.

Table 1: Anticancer Efficacy (Leukemia Cell Lines)
Compound/DrugTarget Cell LineEfficacy Metric (IC50/GI50)Reference
Nitrophenyl-Thiazolidinone Analog (2h) MOLT-4 (Leukemia)GI50: < 0.01 - 0.02 µM[1]
Nitrophenyl-Thiazolidinone Analog (2f) Leukemia PanelTherapeutic Index > 353.36[1]
Cytarabine AML Cell LinesIC50: Varies (e.g., ~0.02 µM in sensitive lines)[2][3]
Venetoclax AML Cell LinesIC50: Varies (e.g., ~0.01 - 1 µM)[3][4]

IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) are measures of a drug's potency. A lower value indicates higher potency.

Table 2: Anticonvulsant Efficacy
Compound/DrugAnimal ModelEfficacy Metric (ED50)Reference
1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one Mice (MES Test)Potent activity reported (specific ED50 not provided)[5]
Valproate Mice (MES Test)261.2 mg/kg[6]
Lamotrigine Mice (MES Test)ED50 values are established and used for comparison[7][8]

ED50 (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population. A lower value indicates higher potency.

Table 3: Anti-inflammatory Efficacy
Compound/DrugAssayEfficacy Metric (IC50)Reference
NO-ASA (3-Nitrooxyphenyl acetylsalicylate) Analgesic & Anti-inflammatory AssaysEquipotent to NONO-ASA, better than aspirin[1]
Ibuprofen COX-1 Inhibition13 µM[9]
Ibuprofen COX-2 Inhibition370 µM[10]
Celecoxib COX-2 Inhibition0.04 µM[10]

IC50 (Half-maximal inhibitory concentration) measures the concentration of a drug that is required for 50% inhibition of a biological process. A lower value indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12]

  • Cell Seeding: Cancer cell lines (e.g., MOLT-4 for leukemia) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., nitrophenyl-pyrrolidinone analogs) and known drugs (e.g., Cytarabine, Venetoclax) for a specified period, typically 48-72 hours.

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50/GI50 values are determined from the dose-response curves.

Maximal Electroshock (MES) Seizure Test

The MES test is a preclinical model used to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[13][14][15][16]

  • Animal Model: Male Swiss mice (20-25 g) are typically used.

  • Drug Administration: The test compound or a known anticonvulsant (e.g., Valproate, Lamotrigine) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint for protection.

  • Data Analysis: The percentage of protected animals at each dose is recorded, and the ED50 value is calculated using probit analysis.

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[17][18][19][20]

  • Animal Model: Wistar or Sprague-Dawley rats (150-200 g) are commonly used.

  • Drug Administration: The test compound or a known anti-inflammatory drug (e.g., Ibuprofen, Celecoxib) is administered orally or intraperitoneally prior to carrageenan injection.

  • Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group with the control group. The dose-response relationship can be used to determine the effective dose.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action relevant to the therapeutic areas discussed.

anticancer_pathway cluster_chemo Standard Chemotherapy (e.g., Cytarabine) cluster_targeted Targeted Therapy (e.g., Venetoclax) cluster_analog Potential Mechanism for Nitrophenyl Analogs Cytarabine Cytarabine DNA_Polymerase DNA Polymerase Cytarabine->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis Apoptosis_Chemo Apoptosis DNA_Synthesis->Apoptosis_Chemo Inhibition leads to Venetoclax Venetoclax Bcl2 Bcl-2 Venetoclax->Bcl2 Inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria Activates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis_Targeted Apoptosis Caspases->Apoptosis_Targeted Induces Nitrophenyl_Analog Nitrophenyl-Pyrrolidinone Analog Multiple_Targets Multiple Signaling Pathways Nitrophenyl_Analog->Multiple_Targets Modulates Apoptosis_Analog Apoptosis Multiple_Targets->Apoptosis_Analog Induces

Caption: Mechanisms of action for anticancer agents.

anticonvulsant_pathway cluster_ion_channel Ion Channel Modulators (e.g., Lamotrigine) cluster_gaba GABAergic Drugs (e.g., Valproate) cluster_analog Potential Mechanism for Phenyl-Pyrrolidinone Analogs Lamotrigine Lamotrigine Na_Channel Voltage-gated Na+ Channels Lamotrigine->Na_Channel Blocks Neuronal_Excitation Neuronal Hyper-excitability Valproate Valproate GABA_Transaminase GABA Transaminase Valproate->GABA_Transaminase Inhibits GABA GABA Levels Neuronal_Inhibition Neuronal Inhibition GABA->Neuronal_Inhibition Increases Phenyl_Pyrrolidinone Phenyl-Pyrrolidinone Analog Multiple_Targets_Convulsant Multiple Neuronal Targets Phenyl_Pyrrolidinone->Multiple_Targets_Convulsant Modulates Seizure_Suppression Seizure Suppression Multiple_Targets_Convulsant->Seizure_Suppression Leads to

Caption: Mechanisms of action for anticonvulsant drugs.

antiinflammatory_pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (COX-2 selective) Celecoxib->COX2 Selectively Inhibits Nitrophenyl_Analog Nitrophenyl-Pyrrolidinone Analog Nitrophenyl_Analog->COX2 Potential Inhibition

Caption: Prostaglandin synthesis pathway and NSAID inhibition.

References

The Pivotal Role of the Nitro Group and Phenyl Ring Substitutions in the Biological Activity of 1-(3-Nitrophenyl)pyrrolidin-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(3-Nitrophenyl)pyrrolidin-2-one analogs, focusing on their potential as anticonvulsant and antimicrobial agents. By summarizing quantitative data, detailing experimental protocols, and visualizing key relationships, this document serves as a resource for the rational design of more potent and selective therapeutic compounds.

The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents. The presence of the nitro group, an electron-withdrawing moiety, on the phenyl ring is a critical determinant of the biological activity of these compounds. Modifications to both the phenyl ring and the pyrrolidin-2-one core have been explored to modulate their pharmacological properties, leading to the identification of potent anticonvulsant and antimicrobial agents. This guide synthesizes findings from various studies to elucidate the structure-activity relationships governing the efficacy of these analogs.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications of the pyrrolidinone core. The following tables summarize the quantitative anticonvulsant and antimicrobial activities of a series of analogs, providing a clear comparison of their potency.

Anticonvulsant Activity

The anticonvulsant properties of pyrrolidinone and related succinimide derivatives have been evaluated in various animal models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are used to identify compounds effective against generalized tonic-clonic and absence seizures, respectively.

Compound IDR1 (Position on Phenyl Ring)R2 (Position on Pyrrolidinone Ring)Anticonvulsant Activity (ED₅₀, mg/kg)Reference
1 3-NO₂HData not available-
2 3-CF₃HMES: 49.6[1]
3 3-OCF₃HMES: >100[1]
4 2-Cl, 4-SO₂NH₂4-PhenylPotent activity in MES and scPTZ tests[2]
5 H1-decanoylActive at 200 mg/kg (picrotoxin-induced seizure)[3]
6 H1-dodecanoylActive at 200 mg/kg (picrotoxin-induced seizure)[3]

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of nitrophenyl-containing pyrrolidine derivatives. The minimum inhibitory concentration (MIC) is a key measure of a compound's ability to inhibit the growth of a specific microorganism.

Compound IDR1 (Position on Phenyl Ring)R2 (Position on Pyrrolidinone Ring)OrganismAntimicrobial Activity (MIC, µg/mL)Reference
7 2-NO₂2-carboxamide (various substitutions)Staphylococcus aureus15.6[4]
8 2-NO₂2-carboxamide (various substitutions)Escherichia coli>125[4]
9 2-methyl-5-NO₂3-carboxamide (various substitutions)Pseudomonas aeruginosa7.8[5]
10 2-methyl-5-NO₂3-carboxamide (various substitutions)Listeria monocytogenes7.8[5]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Key Insights into Structure-Activity Relationships

Based on the available data, several key SAR insights for this compound analogs can be drawn:

  • Role of the Nitro Group: The presence of a nitro group on the phenyl ring is often associated with enhanced biological activity. Its electron-withdrawing nature can influence the electronic properties of the entire molecule, potentially affecting receptor binding or cell permeability.

  • Substituents on the Phenyl Ring:

    • Anticonvulsant Activity: The position and nature of substituents on the phenyl ring are crucial. For instance, a trifluoromethyl group at the 3-position appears to be favorable for anticonvulsant activity in related structures.[1] The presence of a sulfonamide group at the 4-position, combined with a halogen at the 2-position, has also been shown to confer potent anticonvulsant effects.[2]

    • Antimicrobial Activity: The substitution pattern on the nitrophenyl ring significantly impacts antimicrobial potency and spectrum. For example, a 2-methyl-5-nitro substitution pattern on the phenyl ring of a pyrrolidinone derivative led to excellent activity against both Gram-negative and Gram-positive bacteria.[5]

  • Modifications of the Pyrrolidinone Ring:

    • Anticonvulsant Activity: Substitution at the 4-position of the pyrrolidin-2-one ring with a phenyl group can enhance anticonvulsant activity.[2] Acylation at the 1-position of the pyrrolidinone core has also been explored, with longer acyl chains showing notable activity.[3]

    • Antimicrobial Activity: The introduction of carboxamide functionalities at various positions on the pyrrolidinone ring has been a successful strategy for developing antimicrobial agents.[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of this compound analogs, based on established methods in the literature.

General Synthesis of this compound Analogs

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common approach involves the cyclization of a γ-aminobutyric acid precursor.

Example Protocol:

  • Amidation: React 3-nitroaniline with a suitable γ-halobutyryl halide (e.g., 4-chlorobutanoyl chloride) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the corresponding N-(3-nitrophenyl)-4-chlorobutanamide.

  • Cyclization: Treat the N-(3-nitrophenyl)-4-chlorobutanamide with a strong base (e.g., sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide) to induce intramolecular cyclization, yielding this compound.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Further modifications to introduce substituents on the pyrrolidinone ring can be performed before or after the cyclization step, depending on the desired analog.

Anticonvulsant Activity Screening

Maximal Electroshock (MES) Test:

  • Animal Model: Adult male mice or rats are used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Induction of Seizures: At the time of predicted peak drug effect, a supramaximal electrical stimulus is delivered via corneal or ear electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group, and the ED₅₀ is determined.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animal Model: Adult male mice are typically used.

  • Drug Administration: The test compound is administered as described for the MES test.

  • Induction of Seizures: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The percentage of animals protected from seizures is determined, and the ED₅₀ is calculated.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is sealed and incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Visualizing Workflows and Relationships

To better understand the process of drug discovery and the structure-activity relationships of these compounds, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., Antimicrobial MIC) Purification->InVitro InVivo In Vivo Screening (e.g., Anticonvulsant MES/scPTZ) InVitro->InVivo Active Compounds Lead Lead Optimization InVivo->Lead Promising Candidates Lead->Synthesis Iterative Design Preclinical Preclinical Development Lead->Preclinical

Caption: A generalized workflow for the discovery and development of novel therapeutic agents based on the this compound scaffold.

G cluster_1 Structure-Activity Relationship cluster_phenyl Phenyl Ring Modifications cluster_pyrrolidinone Pyrrolidinone Ring Modifications Core This compound Nitro Nitro Group Position (ortho, meta, para) Core->Nitro OtherSubst Other Substituents (e.g., -CF3, -Cl, -SO2NH2) Core->OtherSubst R2Subst Substituents at C4 (e.g., Phenyl) Core->R2Subst N1Subst Acylation at N1 Core->N1Subst Carboxamide Carboxamide at C2/C3 Core->Carboxamide Activity Biological Activity (Anticonvulsant/Antimicrobial) Nitro->Activity OtherSubst->Activity R2Subst->Activity N1Subst->Activity Carboxamide->Activity

Caption: A diagram illustrating the key structural modifications on the this compound core that influence its biological activity.

References

Safety Operating Guide

Proper Disposal of 1-(3-Nitrophenyl)pyrrolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(3-Nitrophenyl)pyrrolidin-2-one was not available in the conducted search. The following disposal procedures are based on general best practices for handling hazardous chemical waste and data from SDSs of structurally related compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, regional, and national regulations.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before initiating any disposal process, it is crucial to handle this compound with appropriate safety measures. Based on related compounds, this substance may be harmful if swallowed, in contact with skin, or inhaled and may cause skin and eye irritation.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles to protect against splashes.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Handling:

  • Ensure adequate ventilation in the work area.[3]

  • Avoid the creation of dust when handling the solid material.[3]

  • Wash hands thoroughly after handling.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Chemical waste generators are responsible for the correct classification and disposal of the waste.[3]

  • Waste Identification and Segregation:

    • Identify the waste clearly as "this compound".

    • Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.[3]

  • Containment:

    • Place the waste in a suitable, sealable, and clearly labeled container. The container must be in good condition, not leaking, and compatible with the chemical.[4]

    • For liquid waste, use a container designed for liquids.[4]

    • Keep the container tightly closed at all times, except when adding waste.[4]

  • Labeling:

    • The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4]

    • Include any known hazard information on the label.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.[4]

    • Store away from incompatible materials, which may include strong oxidizing agents, strong acids, and strong bases.[5]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

    • Provide the complete chemical name and any other relevant information to the disposal company.

Summary of Potential Hazards

The following table summarizes potential hazards based on data from structurally similar compounds. This information should be used as a preliminary guide; the actual hazards of this compound may vary.

Hazard CategoryPotential Hazard Description
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation May cause skin irritation.[2]
Eye Damage/Irritation May cause serious eye irritation or damage.[2][6]
Respiratory Sensitization May cause respiratory irritation.[2][6]
Aquatic Hazard May be harmful to aquatic life.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound were not available in the search results. All laboratory work involving this chemical should be conducted under the guidance of a qualified supervisor and with a comprehensive, site-specific risk assessment.

Chemical Waste Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.

cluster_0 Waste Generation & Identification cluster_1 Containment & Labeling cluster_2 Storage & Disposal Generate Chemical Waste Generate Chemical Waste Identify Waste Identify Waste Generate Chemical Waste->Identify Waste Consult SDS Consult SDS Identify Waste->Consult SDS Select Container Select Container Identify Waste->Select Container SDS Unavailable (Proceed with Caution) Consult SDS->Select Container SDS Available Label Container Label Container Select Container->Label Container Store in SAA Store in SAA Label Container->Store in SAA Contact EHS Contact EHS Store in SAA->Contact EHS Waste Pickup Waste Pickup Contact EHS->Waste Pickup

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Comprehensive Safety and Disposal Plan for 1-(3-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal protocols for 1-(3-Nitrophenyl)pyrrolidin-2-one, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin and eye irritation or damage

  • Potential for being a carcinogen or reproductive toxin

  • Flammability

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.

PPE CategoryItemStandard/Specification
Eye and Face Chemical safety goggles and a face shield.ANSI Z.87.1-1989 or equivalent
Hand Double gloving with chemically resistant gloves (e.g., nitrile or neoprene). Change gloves every 30-60 minutes or upon contamination.[1][2]ASTM D6978 or equivalent
Body A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing. A disposable polyethylene-coated gown for handling larger quantities.[2][3]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling powders or creating aerosols.[2][3]Fit-tested N95 or higher
Footwear Closed-toe, closed-heel, chemical-resistant shoes.[3]
Operational Plan: Handling and Storage

Engineering Controls:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound within the fume hood. Use non-sparking tools.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Remove and dispose of outer gloves before exiting the fume hood. Wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet to restrict access.

Emergency Procedures
Emergency SituationProcedure
Skin Contact Immediately remove contaminated clothing.[4] Rinse the affected area with copious amounts of water for at least 15 minutes.[4][5] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[4][6] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[7] For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, and absorbent pads, in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemically resistant hazardous waste container. Do not mix with other incompatible waste streams.[8]

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Pickup: Arrange for disposal through the institution's licensed hazardous waste management provider.[8]

Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh and Transfer prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve spill Spill or Exposure Occurs decontaminate Decontaminate Work Area dissolve->decontaminate Proceed to Cleanup remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash segregate Segregate Hazardous Waste remove_ppe->segregate Waste Generation label_waste Label Waste Container segregate->label_waste store_waste Store Waste Securely label_waste->store_waste dispose Dispose via Licensed Vendor store_waste->dispose emergency_proc Follow Emergency Procedures spill->emergency_proc emergency_proc->wash Post-Decontamination

Caption: Workflow for safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.